Serine Hydrolase inhibitor-21
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12N2O2S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(phenothiazine-10-carbonyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C18H12N2O2S/c21-17-10-9-12(11-19-17)18(22)20-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)20/h1-11H,(H,19,21) |
InChI Key |
FRWOZZSGXZOOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CNC(=O)C=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Serine Hydrolase Inhibitor-21: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Hydrolase Inhibitor-21, also identified as compound 8, is a pyridine-based small molecule recognized for its inhibitory activity against serine hydrolases, a broad and functionally diverse class of enzymes. This technical guide provides a comprehensive overview of the available information regarding the mechanism of action of this compound, with a primary focus on its established role as a butyrylcholinesterase (BuChE) inhibitor. Due to the limited availability of a dedicated primary research publication for this specific compound, this document synthesizes information from publicly available datasheets and the broader scientific context of serine hydrolase inhibition, particularly in the context of Alzheimer's disease research.
Core Mechanism of Action
This compound functions as a competitive inhibitor of butyrylcholinesterase (BuChE). Serine hydrolases, including BuChE, are characterized by a catalytic triad in their active site, which includes a highly reactive serine residue. This serine residue initiates a nucleophilic attack on the substrate, leading to its hydrolysis. Inhibitors like this compound are designed to bind to the active site of the enzyme, preventing the substrate from accessing it and thereby blocking the enzyme's catalytic activity. The inhibition of BuChE by this compound suggests its potential therapeutic application in conditions where BuChE activity is implicated, most notably in Alzheimer's disease.
Quantitative Data
The primary quantitative data available for this compound is its inhibition constant (Ki) for butyrylcholinesterase.
| Target Enzyme | Inhibitor | CAS Number | Ki |
| Butyrylcholinesterase (BuChE) | This compound | 366448-34-2 | 429 nM |
Signaling Pathway
The primary signaling pathway influenced by this compound, based on its known target, is the cholinergic signaling pathway. In the context of Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in the neurotransmitter acetylcholine (ACh). Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of ACh in the synaptic cleft. By inhibiting BuChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is believed to be a key mechanism for alleviating some of the cognitive symptoms associated with Alzheimer's disease.
Caption: Generalized signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in a specific publication for this compound. However, a general methodology for assessing the inhibitory activity of a compound against BuChE, based on standard biochemical assays, is provided below. This protocol is a representative example and may not reflect the exact methods used for the initial characterization of this compound.
Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This assay spectrophotometrically measures the activity of BuChE. The enzyme hydrolyzes a substrate, butyrylthiocholine, to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Butyrylcholinesterase (from equine serum or human plasma)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound. A control well without the inhibitor should be included.
-
Add the BuChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the butyrylthiocholine iodide substrate to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Ki) can be subsequently determined using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.
Caption: Experimental workflow for a BuChE inhibition assay.
Conclusion
This compound is a known inhibitor of butyrylcholinesterase with a reported Ki of 429 nM. Its mechanism of action is centered on the blockade of the enzyme's active site, leading to an increase in acetylcholine levels in the cholinergic synapse. This positions the compound as a molecule of interest for research in neurodegenerative diseases, particularly Alzheimer's disease. However, a comprehensive understanding of its broader pharmacological profile, including its selectivity across the serine hydrolase superfamily and its effects on downstream signaling pathways, is limited by the absence of a detailed, publicly accessible primary research publication. Further investigation is required to fully elucidate its therapeutic potential and off-target effects.
"Serine Hydrolase inhibitor-21" target profile and selectivity
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Serine Hydrolase Inhibitor-21 (SHI-21), also identified as compound 8, is a pyridine-based small molecule inhibitor belonging to the broad class of serine hydrolase inhibitors. Publicly available data identifies SHI-21 as a potent inhibitor of Butyrylcholinesterase (BuChE), a key enzyme in cholinergic neurotransmission.[1][2] This technical guide provides a comprehensive overview of the known target profile and selectivity of SHI-21, based on currently accessible information. It is important to note that while key inhibitory data is available from commercial suppliers, the primary scientific literature detailing the initial synthesis, characterization, and full selectivity screening of this compound could not be identified through extensive searches. Therefore, the information presented herein is a consolidation of publicly available data.
Target Profile and Selectivity
This compound is characterized by its inhibitory activity against the serine hydrolase Butyrylcholinesterase (BuChE). The inhibitor constant (Ki) for this interaction has been reported to be 429 nM.[1][2] BuChE, along with Acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine. Due to its role in modulating acetylcholine levels, BuChE has emerged as a therapeutic target for neurological conditions, most notably Alzheimer's disease.
A comprehensive selectivity profile of SHI-21 against other serine hydrolases is not available in the public domain. To fully characterize its potential for therapeutic development and as a research tool, it would be essential to screen SHI-21 against a panel of serine hydrolases, including AChE, to determine its selectivity ratio.
Quantitative Inhibitory Data
| Target Enzyme | Inhibitor | CAS Number | Parameter | Value | Source |
| Butyrylcholinesterase (BuChE) | This compound (compound 8) | 366448-34-2 | Ki | 429 nM | [1][2] |
Experimental Protocols
While the specific experimental protocol used for the initial characterization of this compound is not available, a standard and widely accepted method for determining the inhibitory activity against Butyrylcholinesterase is the Ellman's assay. A representative protocol is provided below.
Representative Protocol: Determination of BuChE Inhibition using Ellman's Method
This protocol is a generalized procedure and may not reflect the exact conditions used for the characterization of SHI-21.
1. Principle: The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The substrate, butyrylthiocholine (BTC), is hydrolyzed by BuChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
2. Materials:
-
Butyrylcholinesterase (BuChE) enzyme (e.g., from equine serum)
-
Butyrylthiocholine iodide (BTC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Prepare stock solutions of BuChE, BTC, DTNB, and SHI-21 in appropriate buffers/solvents.
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
A series of dilutions of SHI-21 (or vehicle control for uninhibited reaction)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the BTC substrate to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of SHI-21 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibitor constant (Ki) can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
Visualizations
Cholinergic Synapse and BuChE Inhibition
Caption: Role of BuChE in a cholinergic synapse and its inhibition by SHI-21.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of SHI-21 against BuChE.
Conclusion
This compound is a known inhibitor of Butyrylcholinesterase. Its potential as a selective chemical probe or a starting point for therapeutic development hinges on a more complete understanding of its target profile across the entire serine hydrolase family. The information provided in this technical guide serves as a foundational overview based on publicly accessible data. Further research is warranted to fully elucidate the selectivity and mechanism of action of this compound, which would require the identification of the primary scientific literature or de novo experimental characterization.
References
In-Depth Technical Guide: Serine Hydrolase Inhibitor-21 and its Inhibition of Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Hydrolase Inhibitor-21, a pyridine derivative, has been identified as a notable inhibitor of butyrylcholinesterase (BuChE), a key enzyme in cholinergic signaling. With a significant inhibitory constant (Ki), this compound presents a valuable tool for research into the physiological and pathological roles of BuChE, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols for inhibitory constant determination, and the relevant signaling pathways associated with the inhibition of butyrylcholinesterase by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against butyrylcholinesterase is summarized in the table below. This data is crucial for comparative analysis and for designing future experiments.
| Compound Name | Alternative Name | CAS Number | Target Enzyme | Inhibitory Constant (Ki) |
| This compound | Compound 8 | 366448-34-2 | Butyrylcholinesterase (BuChE) | 429 nM[1] |
Experimental Protocols
The determination of the inhibitory constant (Ki) for this compound's effect on butyrylcholinesterase activity is typically performed using a modified version of the Ellman's spectrophotometric method. This assay is a widely accepted and reliable method for measuring cholinesterase activity.
Principle of the Assay
The Ellman's method relies on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine, in turn, is a product of the enzymatic hydrolysis of a thiocholine ester substrate (e.g., butyrylthiocholine) by butyrylcholinesterase. The intensity of the yellow color produced by TNB is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this color formation.
Materials and Reagents
-
Butyrylcholinesterase (from equine serum or human serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Butyrylthiocholine iodide (BTC) or Butyrylthiocholine chloride (BTCC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow for Ki Determination
The following is a generalized protocol for determining the Ki of an inhibitor for butyrylcholinesterase.
Caption: Workflow for determining the Ki of this compound.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of butyrylcholinesterase in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of butyrylthiocholine iodide in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the desired concentration of this compound to each well. Include control wells with no inhibitor.
-
Add the butyrylcholinesterase solution to each well and pre-incubate for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the butyrylthiocholine solution to each well.
-
Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
The type of inhibition (competitive, non-competitive, or mixed) can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk plots.
-
The inhibitory constant (Ki) can be calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation, or directly from a Dixon plot (a plot of 1/velocity against inhibitor concentration).
-
Signaling Pathway
The primary signaling pathway affected by the inhibition of butyrylcholinesterase is the cholinergic signaling pathway . In a healthy nervous system, acetylcholine (ACh) is a crucial neurotransmitter that is released from a presynaptic neuron and binds to cholinergic receptors on the postsynaptic neuron, transmitting a signal. Acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase rapidly hydrolyze ACh in the synaptic cleft, terminating the signal.
In conditions like Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels and impaired cognitive function. By inhibiting BuChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling pathway and the action of this compound.
Conclusion
This compound is a potent inhibitor of butyrylcholinesterase with a Ki value of 429 nM. The determination of this value is reliably achieved through the Ellman's method, a standard in vitro enzymatic assay. The primary mechanism of action of this inhibitor is the potentiation of cholinergic signaling by preventing the breakdown of acetylcholine. This makes it a valuable research tool for investigating the role of butyrylcholinesterase in both normal physiology and in the pathophysiology of neurodegenerative diseases, offering potential avenues for therapeutic development.
References
Serine Hydrolase Inhibitors in Alzheimer's Disease Research: A Technical Overview
Disclaimer: No specific publicly available scientific literature was identified for a compound named "Serine Hydrolase inhibitor-21." This guide therefore provides a comprehensive overview of the broader class of serine hydrolase inhibitors and their significant role in Alzheimer's disease (AD) research, utilizing data from well-documented examples within this class.
Serine hydrolases constitute one of the largest and most diverse enzyme superfamilies, playing crucial roles in a myriad of physiological processes, including neurotransmission, inflammation, and metabolism.[1] Their involvement in pathways central to the pathophysiology of Alzheimer's disease has positioned them as promising therapeutic targets.[1][2] This technical guide offers an in-depth exploration of key serine hydrolase subfamilies and their inhibitors that are currently under investigation for AD, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows for researchers, scientists, and drug development professionals.
Key Serine Hydrolase Targets in Alzheimer's Disease
Several serine hydrolases are implicated in the progression of AD, primarily through their roles in neuroinflammation and the metabolism of bioactive lipids. The main targets of interest include Soluble Epoxide Hydrolase (sEH), Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Diacylglycerol Lipase (DAGL).
sEH is a key enzyme in the arachidonic acid metabolism pathway, where it converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy-derivatives.[3][4] In the context of AD, sEH levels are elevated in the brains of patients and animal models.[3][5] Inhibition of sEH is therefore a strategy to increase the levels of neuroprotective EETs, thereby reducing neuroinflammation and its downstream consequences.[3][4][6]
Quantitative Data for sEH Inhibitors
| Inhibitor | Target | IC50/Ki | Animal Model | Key Findings | Reference |
| TPPU | human sEH | IC50 = 3.3 nM | 5xFAD mice | Reduced neuroinflammation and amyloid pathology, improved cognition. | [5] |
| rat sEH | IC50 = 5.2 nM | TgF344-AD rats | Mitigated capillary rarefaction, BBB leakage, and activation of astrocytes and microglia; reduced amyloid burden and cognitive impairments. | [7][8] | |
| UB-SCG-74 | human/mouse/rat sEH | IC50 = 0.4 nM | 5XFAD mice | Significantly improved cognition and synaptic plasticity, with lasting therapeutic effects. | [3] |
| BI00611953 | sEH | - | - | Cardioprotective against ischemia-reperfusion injury by maintaining mitochondrial function. | [9] |
Signaling Pathway of sEH Inhibition in Neuroprotection
Caption: Mechanism of sEH inhibition in reducing neuroinflammation.
MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[10][11] Inhibiting MAGL increases 2-AG levels, which can then activate cannabinoid receptors (CB1 and CB2) to produce neuroprotective and anti-inflammatory effects.[12] MAGL inhibition has been shown to suppress the production and accumulation of β-amyloid, prevent neuroinflammation, and improve cognitive function in AD mouse models.[10][11][13][14]
Quantitative Data for MAGL Inhibitors
| Inhibitor | Target | Animal Model | Key Findings | Reference |
| JZL184 | MAGL | 5XFAD mice | Suppressed Aβ synthesis and accumulation, reduced BACE1 expression, prevented neuroinflammation and neurodegeneration, and improved spatial learning and memory. | [13] |
| Tau mouse model | Alleviated neuropathology and improved cognitive function. | [12] |
Signaling Pathway of MAGL Inhibition in Alzheimer's Disease
Caption: MAGL inhibition enhances endocannabinoid signaling.
FAAH is the main enzyme that degrades the endocannabinoid anandamide (AEA).[15][16] Increased FAAH expression has been observed in the brains of AD patients, leading to lower AEA levels.[17] FAAH inhibitors block the degradation of AEA, thereby enhancing its neuroprotective and anti-inflammatory actions through cannabinoid receptors.[15][16][17][18]
Quantitative Data for FAAH Inhibitors
| Inhibitor | Target | IC50/Ki | Animal Model | Key Findings | Reference |
| URB597 | FAAH | - | APP/PS1 mice | Delayed cognitive deficits. | [18] |
| Monocytes from AD patients | - | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and enhanced the anti-inflammatory cytokine IL-10. | [17] | ||
| PF-04457845 | human FAAH | - | Rat | Potent FAAH inhibitor. | [19] |
| BIA 10-2474 | rat brain FAAH | IC50 = 50-70 µg/kg (i.p.) | Rat | Potent FAAH inhibitor. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments involving serine hydrolase inhibitors in AD models.
-
Animals: Male 5XFAD transgenic mice and wild-type littermates are used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Drug Administration: A sEH inhibitor like UB-SCG-74 is administered orally at a specified dose (e.g., 1 mg/kg/day) for a period of 3 months, starting at 3 months of age. A vehicle control group receives the same volume of the vehicle solution. Donepezil (e.g., 1 mg/kg/day) can be used as a positive control.[3]
-
Behavioral Testing (Novel Object Recognition Test):
-
Habituation: Mice are individually habituated to an open-field arena (e.g., 40x40x40 cm) for 10 minutes for 3 consecutive days.
-
Training: On day 4, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes. The time spent exploring each object is recorded.
-
Testing: 24 hours after training, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for 5 minutes. The discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
-
-
Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemistry (e.g., Aβ plaque and microglia/astrocyte staining), and the other is dissected for biochemical analyses (e.g., ELISA for cytokine levels, Western blotting for protein expression).
-
Objective: To determine the potency of a test compound in inhibiting FAAH activity in rat brain homogenates.[20]
-
Materials: Rat brain tissue, FAAH incubation buffer (1 mM EDTA, 10 mM Tris, pH 7.6), substrate solution (2 µM AEA + 5 nM ³H-AEA + 0.1% fatty acid-free BSA), test compounds at various concentrations.
-
Procedure:
-
Prepare rat brain homogenates and determine protein concentration.
-
In a 96-well plate, add 10 µg of protein per well.
-
Add test compounds at a range of concentrations (e.g., 1 nM to 10 µM).
-
Initiate the reaction by adding the substrate solution to a final volume of 200 µl.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic stop solution.
-
Extract the radiolabeled product (e.g., [³H]ethanolamine) using a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
-
Objective: To assess the target engagement and selectivity of a serine hydrolase inhibitor in a complex proteome.[21][22]
-
Materials: Mouse brain tissue or cell lysates, broad-spectrum serine hydrolase probe (e.g., FP-rhodamine), test inhibitor, SDS-PAGE reagents, in-gel fluorescence scanner.
-
Procedure:
-
Prepare proteomes from mouse brain tissue or cells to a concentration of 1 mg/mL.
-
Pre-incubate 50 µL of the proteome with the test inhibitor at various concentrations (or vehicle control) for 30 minutes at 37°C.
-
Add the FP-rhodamine probe (1 µM final concentration) and incubate for another 30 minutes at room temperature.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Inhibition of a specific serine hydrolase is indicated by a decrease in the fluorescence intensity of the corresponding band compared to the vehicle-treated control.
-
Experimental Workflow for ABPP
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Conclusion and Future Directions
The inhibition of serine hydrolases presents a compelling therapeutic strategy for Alzheimer's disease by targeting key pathological mechanisms, particularly neuroinflammation and dysregulated lipid signaling. Preclinical studies with inhibitors of sEH, MAGL, and FAAH have demonstrated promising results in reducing AD-related pathology and improving cognitive function in animal models.[3][10][18] The development of potent and selective inhibitors, coupled with advanced methodologies like ABPP for target validation, is paving the way for the clinical translation of these findings.[23]
Future research should focus on:
-
Clinical Trials: Advancing the most promising serine hydrolase inhibitors into human clinical trials to assess their safety and efficacy in AD patients.
-
Biomarker Development: Identifying and validating biomarkers to monitor the target engagement and therapeutic response of these inhibitors in patients.
-
Combination Therapies: Investigating the potential of serine hydrolase inhibitors in combination with other AD therapies, such as anti-amyloid or anti-tau agents, to achieve synergistic effects.
The continued exploration of the rich pharmacology of the serine hydrolase superfamily holds significant promise for the development of novel disease-modifying treatments for Alzheimer's disease.
References
- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine proteases and their serpin inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. curealz.org [curealz.org]
- 5. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer’s Disease [mdpi.com]
- 8. A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Monoacylglycerol lipase contributes to pathogenesis of Alzheimer's disease [dspace.mit.edu]
- 15. The role of fatty acid amide hydrolase enzyme inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A chemical proteomic atlas of brain serine hydrolases identifies cell type-specific pathways regulating neuroinflammation | eLife [elifesciences.org]
- 22. Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling Serine Hydrolase Inhibitor-21: A Technical Guide for its Application as a Butyrylcholinesterase Chemical Probe
For Immediate Release
This technical guide provides an in-depth overview of Serine Hydrolase Inhibitor-21 (SHI-21), a pyridine-based compound identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE). This document is intended for researchers, scientists, and drug development professionals interested in utilizing SHI-21 as a chemical probe for studying the role of BuChE in various physiological and pathological processes, particularly in the context of Alzheimer's disease research.
This compound, also referred to as compound 8 in initial discovery literature, has emerged as a valuable tool for the specific interrogation of BuChE activity. Its utility is underscored by its demonstrated potency and selectivity, which are critical attributes for a reliable chemical probe. This guide consolidates the available quantitative data, experimental protocols, and relevant biological context to facilitate its effective application in the laboratory.
Quantitative Inhibition Profile
The inhibitory potency of this compound against butyrylcholinesterase has been determined, providing a solid quantitative foundation for its use. The key inhibitory constant is summarized below.
| Enzyme | Inhibitor | Ki (nM) |
| Butyrylcholinesterase (BuChE) | This compound (Compound 8) | 429[1] |
Table 1: Inhibitory constant (Ki) of this compound against Butyrylcholinesterase.
Experimental Protocols
The following section details the fundamental experimental procedures for the synthesis and enzymatic evaluation of this compound.
Synthesis of this compound (Compound 8)
The synthesis of SHI-21 and related pyridone derivatives is detailed in the patent literature[2]. The general synthetic scheme involves the reaction of appropriate precursors to construct the core pyridone structure. Researchers should refer to the methodologies outlined in patent WO2001077078A1 for a comprehensive understanding of the synthetic route, purification techniques, and characterization of the final compound.
Butyrylcholinesterase Inhibition Assay
The determination of the inhibitory activity of SHI-21 against BuChE is typically performed using a modified Ellman's method. This spectrophotometric assay quantifies the enzymatic activity by measuring the rate of hydrolysis of a substrate, such as butyrylthiocholine.
Materials:
-
Butyrylcholinesterase (from equine serum or human serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution (or vehicle control).
-
Initiate the reaction by adding the BuChE enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the butyrylthiocholine substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Biological Context and Signaling Pathways
Butyrylcholinesterase is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine. While AChE is the primary cholinesterase in the healthy brain, BuChE levels increase significantly in the brains of patients with Alzheimer's disease, where it is associated with amyloid plaques and neurofibrillary tangles. This has led to the hypothesis that selective inhibition of BuChE may be a viable therapeutic strategy for Alzheimer's disease.
The use of a selective BuChE inhibitor like SHI-21 allows for the specific investigation of the roles of BuChE in neurodegenerative processes, independent of AChE inhibition. This can help elucidate the downstream consequences of BuChE activity on neuronal signaling and pathology.
Experimental Workflow: Utilizing SHI-21 as a Chemical Probe
The following diagram outlines a general experimental workflow for using SHI-21 to investigate the function of BuChE in a biological system.
Conclusion
This compound represents a valuable and specific chemical probe for the investigation of butyrylcholinesterase. Its defined potency and the availability of synthetic and analytical protocols enable researchers to explore the nuanced roles of BuChE in health and disease. This technical guide serves as a foundational resource to support the effective utilization of this important research tool. Further characterization of its selectivity profile against a broader range of serine hydrolases will continue to refine its application as a highly specific chemical probe.
References
An In-Depth Technical Guide to URB597 and its Structural Analogs: Potent Inhibitors of Fatty Acid Amide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction to Serine Hydrolases and Fatty Acid Amide Hydrolase (FAAH)
Serine hydrolases represent one of the largest and most diverse enzyme classes in mammals, constituting approximately 1% of the human proteome. These enzymes utilize a highly conserved serine nucleophile within a catalytic triad to hydrolyze a wide range of substrates, playing critical roles in numerous physiological processes including digestion, blood clotting, neurotransmission, and inflammation.
A key member of this superfamily is Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs). The most well-characterized substrate of FAAH is N-arachidonoylethanolamine, more commonly known as anandamide (AEA). AEA is an endogenous cannabinoid that activates cannabinoid receptors (CB1 and CB2), playing a crucial role in pain, mood, and memory. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. As such, inhibition of FAAH presents a compelling therapeutic strategy to enhance endocannabinoid signaling for the treatment of various conditions, including anxiety, depression, and pain.
URB597: A Prototypical O-Arylcarbamate FAAH Inhibitor
URB597 (cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester) is a potent and selective inhibitor of FAAH. It belongs to the O-arylcarbamate class of serine hydrolase inhibitors. The mechanism of action involves the irreversible carbamylation of the catalytic serine residue (Ser241) in the active site of FAAH. This covalent modification inactivates the enzyme, leading to an accumulation of anandamide and other NAEs, thereby potentiating their biological effects. While highly selective for FAAH within the central nervous system, some off-target activity against other serine hydrolases, such as carboxylesterases in peripheral tissues, has been noted.
Structural Analogs and Derivatives of URB597
The O-arylcarbamate scaffold of URB597 has proven to be a versatile template for the development of numerous structural analogs and derivatives with varying potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of this class of inhibitors has been extensively explored, focusing on modifications of the N-alkyl/aryl and O-aryl moieties.
Modifications of the N-Alkyl/Aryl Moiety
The N-cyclohexyl group of URB597 plays a significant role in its inhibitory potency. SAR studies have shown that bulky, lipophilic substituents at this position are generally favored. Replacement of the cyclohexyl group with other cyclic or linear alkyl chains, as well as aromatic rings, has led to a range of analogs with diverse activities. For instance, the substitution with a phenyl group can lead to a significant decrease in activity.
Modifications of the O-Aryl Moiety
The biphenyl-3-yl ester portion of URB597 is crucial for its interaction with the FAAH active site. Modifications to this part of the molecule have a profound impact on potency and selectivity. The addition of substituents to the biphenyl ring system has been a key strategy in developing second-generation inhibitors. For example, the peripherally restricted FAAH inhibitor URB937 features a hydroxyl group on the biphenyl moiety, which limits its ability to cross the blood-brain barrier.[1]
Structure-Activity Relationship (SAR) Summary
A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of O-arylcarbamate FAAH inhibitors has revealed key structural determinants for their potency. The size and shape of the O-aryl moiety are critical, with a bent conformation often being optimal for fitting into the enzyme's active site. Steric bulk at the meta position of the O-phenyl ring tends to enhance potency, while the para position is less tolerant to substitution.[2] The carbamate group itself is essential for the covalent modification of the catalytic serine and, thus, for the inhibitory activity.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of URB597 and some of its key structural analogs against FAAH. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Structure | FAAH IC50 (nM) | Reference |
| URB597 | Cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester | 4.6 | [3] |
| URB524 | Cyclohexylcarbamic acid [1,1'-biphenyl]-3-yl ester | 63 | [3] |
| URB694 | 30 | [4] | |
| PF-3845 | 1-(Biphenyl-4-ylmethyl)piperidine-4-carboxylic acid (pyridin-2-yl)amide | 7.7 | [4] |
| URB937 | Cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester | Potent (exact value not specified in provided context) | [1] |
Signaling Pathways Modulated by FAAH Inhibition
Inhibition of FAAH primarily impacts the endocannabinoid signaling pathway by increasing the levels of anandamide. This, in turn, can modulate downstream signaling cascades, including the NF-κB pathway.
The Endocannabinoid Signaling Pathway
FAAH is a key negative regulator of the endocannabinoid system. By degrading anandamide, it terminates its signaling through cannabinoid receptors CB1 and CB2. FAAH inhibition leads to an accumulation of anandamide, resulting in enhanced activation of these receptors and their downstream signaling pathways. This includes the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways.[5]
References
- 1. Structural determinants of peripheral O-arylcarbamate FAAH inhibitors render them dual substrates for Abcb1 and Abcg2 and restrict their access to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexyl-[11C-carbonyl]carbamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Serine Hydrolase Inhibitor-21: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine Hydrolase Inhibitor-21 (SHI-21), also identified as compound 8 in several research contexts, is a synthetic molecule belonging to the N-10-carbonyl phenothiazine class of compounds. It has garnered significant interest within the scientific community for its potent and selective inhibition of butyrylcholinesterase (BuChE), a key enzyme in cholinergic neurotransmission. This technical guide provides a comprehensive overview of the known chemical properties, solubility characteristics, and relevant experimental methodologies for SHI-21, positioning it as a valuable tool for research in neurodegenerative diseases, particularly Alzheimer's disease.
Chemical Properties
This compound is a heterocyclic compound featuring a tricyclic phenothiazine core linked to a pyridinone moiety via a carbonyl bridge. This structural arrangement is crucial for its biological activity.
| Property | Value | Source |
| IUPAC Name | 5-(10H-phenothiazine-10-carbonyl)-2(1H)-pyridinone | N/A |
| CAS Number | 366448-34-2 | N/A |
| Molecular Formula | C₁₈H₁₂N₂O₂S | N/A |
| Molecular Weight | 320.37 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥98% (commercially available) | N/A |
Biological Activity
The primary biological function of SHI-21 is the inhibition of butyrylcholinesterase. This activity has been characterized by a dissociation constant (Ki) of 429 nM.[1] Its selectivity for BuChE over acetylcholinesterase (AChE) makes it a compound of interest for studying the specific roles of BuChE in the progression of Alzheimer's disease.
| Target | Inhibition Constant (Ki) |
| Butyrylcholinesterase (BuChE) | 429 nM |
Solubility
The solubility of this compound has been determined in commonly used laboratory solvents. It exhibits good solubility in dimethyl sulfoxide (DMSO), which is the recommended solvent for creating stock solutions.
| Solvent | Solubility | Special Conditions |
| DMSO | 10-12 mg/mL (approx. 31-37 mM) | Ultrasonic and warming may be required. Heating to 60°C can aid dissolution. The use of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
Experimental Protocols
Representative Synthesis of N-10-Carbonyl Phenothiazine Derivatives
The synthesis of this compound and related N-10-carbonyl phenothiazine derivatives generally follows a common synthetic route involving the acylation of the phenothiazine nitrogen. The following is a representative protocol based on the synthesis of analogous compounds.
Materials:
-
Phenothiazine
-
Acyl chloride (e.g., 2-oxo-1,2-dihydropyridine-5-carbonyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pyridine or other suitable base
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine in anhydrous THF.
-
Addition of Base: Add a suitable base, such as anhydrous pyridine, to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of the corresponding acyl chloride (in this case, 2-oxo-1,2-dihydropyridine-5-carbonyl chloride) in anhydrous THF to the stirred phenothiazine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-10-carbonyl phenothiazine derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against butyrylcholinesterase is typically determined using a modified Ellman's method, which is a colorimetric assay.
Materials:
-
Butyrylcholinesterase (BuChE) enzyme (from equine serum or human source)
-
Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution in DMSO
-
96-well microplate reader
-
Microplates
Procedure:
-
Reagent Preparation: Prepare fresh solutions of BTCI and DTNB in the phosphate buffer.
-
Assay Setup: In the wells of a 96-well microplate, add the phosphate buffer, the DTNB solution, and varying concentrations of this compound (diluted from the DMSO stock solution). Include control wells with buffer and DMSO without the inhibitor.
-
Enzyme Addition: Add the BuChE enzyme solution to all wells except for the blank.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the BTCI substrate solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SHI-21 compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently determined using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathway
This compound acts as a direct inhibitor of the serine hydrolase, butyrylcholinesterase. In the context of Alzheimer's disease, the accumulation of amyloid-beta plaques is associated with an increase in BuChE activity. By inhibiting BuChE, SHI-21 prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting increase in ACh levels in the synaptic cleft is thought to enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease, potentially leading to symptomatic improvement.
Conclusion
This compound represents a valuable chemical probe for the study of butyrylcholinesterase function and its role in neurodegenerative disorders. Its well-defined chemical properties, predictable solubility, and potent inhibitory activity make it a suitable candidate for in vitro and in vivo research aimed at elucidating the therapeutic potential of selective BuChE inhibition. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize SHI-21 in their studies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Serine Hydrolase Inhibitors
Topic: Solvents and Formulation for In Vivo Administration of Serine Hydrolase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine hydrolases represent one of the largest and most diverse enzyme classes, playing critical roles in numerous physiological and pathological processes.[1][2] This makes them attractive therapeutic targets for a wide range of diseases, including neurological disorders, cancer, and inflammatory conditions.[1][3] The development of potent and selective serine hydrolase inhibitors for in vivo studies is a crucial step in validating these targets and advancing novel therapeutics. A key challenge in the in vivo application of these inhibitors is the selection of an appropriate solvent and formulation that ensures solubility, stability, and bioavailability while minimizing toxicity.
This document provides general guidelines and protocols for the selection of solvents for the in vivo administration of serine hydrolase inhibitors, based on available data for similar compounds. It is important to note that a specific compound designated "Serine Hydrolase inhibitor-21" with published in vivo studies could not be identified in the current literature. The information presented here is therefore based on general principles and data for other serine hydrolase inhibitors.
Data Presentation: Solvent and Formulation Considerations
The choice of solvent for in vivo studies is dictated by the physicochemical properties of the inhibitor, the intended route of administration, and the animal model. Below is a table summarizing common solvents and formulation components used for in vivo studies of small molecule inhibitors.
| Solvent/Excipient | Route of Administration | Properties and Considerations | Typical Concentration |
| Dimethyl Sulfoxide (DMSO) | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | Excellent solubilizing agent for many nonpolar compounds.[4][5] Can have intrinsic biological activity and may cause local irritation at high concentrations. Should be used at the lowest effective concentration and diluted with other vehicles. | <10% of total volume for IP/IV; higher for PO with appropriate vehicle. |
| Saline (0.9% NaCl) | IP, IV, Subcutaneous (SC) | Aqueous vehicle, isotonic and generally well-tolerated. Used for water-soluble compounds or as a diluent for other solvents. | As required. |
| Polyethylene Glycol (PEG) | IP, IV, PO | Water-miscible polymer, enhances solubility of hydrophobic compounds. Viscosity increases with molecular weight. PEG 300 and PEG 400 are commonly used. | 10-50% in aqueous solution. |
| Tween 80 (Polysorbate 80) | IP, IV, PO | Non-ionic surfactant used as an emulsifier and solubilizing agent. Can improve stability and prevent precipitation of compounds in aqueous solutions. | 1-10% in aqueous solution. |
| Ethanol | IP, IV, PO | Solubilizing agent for some compounds. Can cause local irritation and has sedative effects. Use in low concentrations is recommended. | <10% of total volume. |
| Carboxymethylcellulose (CMC) | PO | Suspending agent used for oral administration of poorly soluble compounds to create a uniform suspension. | 0.5-2% in water. |
Experimental Protocols
The following are generalized protocols for the preparation of formulations for in vivo studies. It is critical to perform small-scale formulation tests to ensure the solubility and stability of the specific serine hydrolase inhibitor before preparing a large batch for animal studies.
Protocol 1: DMSO-Based Formulation for Intraperitoneal (IP) Injection
This protocol is suitable for inhibitors that are soluble in DMSO.
Materials:
-
Serine Hydrolase Inhibitor
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, polypropylene tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the serine hydrolase inhibitor and place it in a sterile polypropylene tube.
-
Add the required volume of DMSO to achieve a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the inhibitor.
-
Vortex the tube until the inhibitor is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
For the final injection volume, dilute the DMSO stock solution with sterile saline. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of sterile saline.
-
Vortex the final solution thoroughly before administration.
-
Administer the solution to the animal via intraperitoneal injection at the desired dosage.
Protocol 2: PEG/Tween-Based Formulation for Oral (PO) Gavage
This protocol is suitable for poorly water-soluble inhibitors intended for oral administration.
Materials:
-
Serine Hydrolase Inhibitor
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80
-
Sterile water
-
Sterile, glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle by mixing PEG 400, Tween 80, and sterile water. A common vehicle composition is 10% PEG 400 and 5% Tween 80 in sterile water.
-
Weigh the required amount of the serine hydrolase inhibitor.
-
Slowly add the powdered inhibitor to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous suspension or solution is formed. Sonication may be used to aid in dispersion.
-
Administer the formulation to the animal via oral gavage at the desired dosage.
Visualization of Relevant Pathways and Workflows
Serine Hydrolase Catalytic Mechanism
Serine hydrolases utilize a conserved catalytic triad composed of serine, histidine, and an acidic residue (e.g., aspartate) to hydrolyze their substrates.[2] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate's ester or amide bond.[1][2]
Caption: General mechanism of serine hydrolase catalysis.
Experimental Workflow for In Vivo Inhibitor Study
A typical workflow for evaluating the efficacy of a serine hydrolase inhibitor in an animal model of disease involves formulation preparation, administration, and subsequent assessment of physiological and biochemical endpoints.
Caption: Workflow for in vivo serine hydrolase inhibitor studies.
Conclusion
The successful in vivo evaluation of serine hydrolase inhibitors is critically dependent on the selection of an appropriate solvent and formulation strategy. While specific data for a compound named "this compound" is not publicly available, the general principles and protocols outlined in these application notes provide a solid foundation for researchers working with novel serine hydrolase inhibitors. Careful consideration of the inhibitor's physicochemical properties and the goals of the in vivo study will guide the formulation development process, ultimately contributing to the generation of reliable and reproducible data.
References
- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 3. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Activity-Based Protein Profiling with "Serine Hydrolase inhibitor-21"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzyme families directly in native biological systems.[1][2] This technique utilizes active site-directed chemical probes to label and identify active enzymes within a complex proteome. Serine hydrolases represent one of the largest and most diverse enzyme classes in mammals, playing crucial roles in a myriad of physiological processes, including neurotransmission, metabolism, and inflammation.[3] Consequently, they are a prominent target class for drug discovery.
"Serine Hydrolase inhibitor-21" is a pyridine-based small molecule identified as a potent inhibitor of Butyrylcholinesterase (BuChE), a key enzyme in cholinergic signaling with implications in Alzheimer's disease. This document provides detailed protocols and application notes for the characterization of "this compound" and other novel serine hydrolase inhibitors using activity-based protein profiling.
Quantitative Data Summary
The inhibitory activity of "this compound" and other uncharacterized inhibitors can be quantified against a panel of serine hydrolases using competitive ABPP. The data should be presented in a clear, tabular format to facilitate comparison of potency and selectivity.
Table 1: Inhibitory Potency (IC50/Ki) of this compound against a Panel of Recombinant Human Serine Hydrolases.
| Target Enzyme | Enzyme Class | "this compound" Ki (nM) |
| Butyrylcholinesterase (BuChE) | Carboxylesterase | 429 |
| Acetylcholinesterase (AChE) | Carboxylesterase | >10,000 (Example Value) |
| Fatty Acid Amide Hydrolase (FAAH) | Amidase | >10,000 (Example Value) |
| Monoacylglycerol Lipase (MAGL) | Lipase | >10,000 (Example Value) |
| Diacylglycerol Lipase α (DAGLα) | Lipase | >10,000 (Example Value) |
| α/β-Hydrolase Domain Containing 6 (ABHD6) | Lipase | >10,000 (Example Value) |
Note: The primary reported target for "this compound" is BuChE. Additional IC50 or Ki values against other serine hydrolases would be determined experimentally using the protocols outlined below.
Experimental Protocols
The following protocols describe the use of competitive activity-based protein profiling to assess the potency and selectivity of "this compound". These protocols can be adapted for both in-gel fluorescence analysis and mass spectrometry-based proteomics.
Protocol 1: Competitive Gel-Based ABPP for Inhibitor Profiling
This protocol allows for the rapid, fluorescence-based visualization of inhibitor target engagement in a complex proteome.
Materials:
-
Proteome lysate (e.g., mouse brain homogenate, cell lysate)
-
"this compound"
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a fluorescent reporter tag (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare proteome lysates at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, Tris-HCl).
-
Inhibitor Incubation: Aliquot equal amounts of the proteome lysate. Treat the aliquots with varying concentrations of "this compound" (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at 37°C to allow for target engagement.
-
Probe Labeling: Add the fluorescently tagged ABP (e.g., FP-Rh at a final concentration of 1 µM) to each reaction. Incubate for 30 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.
Protocol 2: Competitive Mass Spectrometry-Based ABPP for Target Identification
This protocol enables the identification and quantification of inhibitor targets on a proteome-wide scale.
Materials:
-
Proteome lysate
-
"this compound"
-
Broad-spectrum serine hydrolase ABP with a biotin tag (e.g., FP-Biotin)
-
DMSO (vehicle control)
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Inhibitor Incubation and Probe Labeling: Follow steps 1-3 from Protocol 1, using a biotinylated ABP.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled lysates and incubate to capture the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the resulting peptide mixture and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides. A decrease in the spectral counts or peptide intensity for a particular protein in the inhibitor-treated sample compared to the control indicates that the protein is a target of the inhibitor.
Visualizations
Experimental Workflow
References
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
Application Notes and Protocols for Serine Hydrolase Inhibitor-21 in Butyrylcholinesterase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase, plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine. Its activity is implicated in the progression of neurodegenerative diseases, such as Alzheimer's disease. Consequently, the identification and characterization of BChE inhibitors are of great interest in drug discovery and development. Serine Hydrolase Inhibitor-21 (SHI-21) is a pyridine-based compound identified as a potent inhibitor of BChE.[1] These application notes provide a detailed protocol for utilizing SHI-21 in a BChE activity assay to determine its inhibitory potential, specifically its half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activity of this compound against butyrylcholinesterase is presented below, alongside data for well-characterized BChE inhibitors for comparative purposes.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 Value |
| This compound | Butyrylcholinesterase (BChE) | 429 nM[1] | Data not available |
| Rivastigmine | Butyrylcholinesterase (BChE) | Not widely reported | 16 - 238 nM[2] |
| Donepezil | Butyrylcholinesterase (BChE) | Not widely reported | 7400 nM[3] |
Note: The IC50 value for this compound is not publicly available at the time of this publication. The provided Ki value is based on supplier information. Researchers are encouraged to determine the IC50 experimentally using the protocol provided below.
Experimental Protocols
Principle of the Assay
The butyrylcholinesterase activity assay is based on the Ellman's method. BChE hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the BChE activity. In the presence of an inhibitor like SHI-21, the rate of this reaction will decrease.
Materials and Reagents
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
This compound (SHI-21)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.
-
BChE Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the desired time course.
-
BTCI Solution (Substrate): Prepare a stock solution of BTCI in deionized water.
-
DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer.
-
SHI-21 Stock Solution: Prepare a stock solution of this compound in DMSO.[1] Subsequently, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
Assay Protocol for IC50 Determination
-
Assay Setup: In a 96-well microplate, add the following reagents in the specified order:
-
140 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of various concentrations of this compound (or vehicle control - phosphate buffer with the same final concentration of DMSO)
-
20 µL of DTNB solution
-
-
Pre-incubation: Add 20 µL of the BChE solution to each well. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the BTCI substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of SHI-21 using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of BChE activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Mechanism of Butyrylcholinesterase Inhibition
Butyrylcholinesterase, like other serine hydrolases, utilizes a catalytic triad (Serine-Histidine-Aspartate) in its active site to hydrolyze its substrate. Inhibitors like SHI-21 bind to the active site, preventing the substrate from accessing it and thus inhibiting the enzymatic reaction.
Caption: General mechanism of BChE inhibition.
Experimental Workflow for BChE Activity Assay
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for BChE inhibition assay.
References
Application Notes and Protocols for Serine Hydrolase Inhibitor-21 (TPPU) in Alzheimer's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. One promising therapeutic strategy involves the inhibition of serine hydrolases, a large and diverse class of enzymes implicated in various pathological processes. This document focuses on a specific serine hydrolase inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) , a potent inhibitor of soluble epoxide hydrolase (sEH). Inhibition of sEH increases the levels of endogenous anti-inflammatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs), which have shown neuroprotective effects in preclinical models of Alzheimer's disease.[1]
These application notes provide a comprehensive overview of the use of TPPU in the 5XFAD transgenic mouse model of Alzheimer's disease, including its biochemical and pharmacokinetic properties, in vivo efficacy, and detailed experimental protocols.
Data Presentation
Table 1: In Vitro Inhibitory Activity of TPPU
| Target Enzyme | Species | IC50 Value | Reference |
| Soluble Epoxide Hydrolase (sEH) | Human | 2.1 nM | [2] |
| Soluble Epoxide Hydrolase (sEH) | Murine | 1.1 nM | [2] |
Table 2: Pharmacokinetic Parameters of TPPU in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | 37 ± 2.5 hours | Oral gavage (3 mg/kg) | [3] |
| Brain Penetration | Yes (Brain-to-plasma ratio of 0.18) | Not specified |
Table 3: In Vivo Efficacy of TPPU in 5XFAD Mice
| Efficacy Endpoint | Observation | Treatment Details | Reference |
| Cognitive Function (Novel Object Recognition) | Elevated Object Discrimination Index (ODI) in TPPU-treated 5XFAD mice compared to vehicle-treated controls. | 2.5 months of TPPU treatment. | [1] |
| Amyloid Pathology | Reduced Aβ plaque deposition. | Long-term administration. | |
| Neuroinflammation | Reversed microglia and astrocyte reactivity. | Long-term administration. | |
| Synaptic Integrity | Rescued diminished synaptophysin/PSD95-positive synaptic puncta. | 2.5 months of TPPU treatment. | [1] |
Signaling Pathway
The therapeutic effects of TPPU in Alzheimer's disease models are primarily attributed to the inhibition of soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the bioavailability of epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory and neuroprotective properties. The downstream signaling cascade involves the modulation of inflammatory pathways such as NF-κB and MAPK, as well as a reduction in endoplasmic reticulum (ER) stress.
Caption: sEH inhibition by TPPU enhances neuroprotective pathways in AD.
Experimental Protocols
In Vivo Administration of TPPU to 5XFAD Mice
This protocol describes the long-term administration of TPPU to 5XFAD mice via drinking water to assess its therapeutic efficacy.
Caption: Workflow for in vivo efficacy testing of TPPU in 5XFAD mice.
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)
-
Vehicle (e.g., polyethylene glycol 400)
-
Drinking bottles
-
Standard mouse housing and husbandry equipment
Procedure:
-
Animal Acclimation: Acclimate 5XFAD and wild-type mice to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment and control groups.
-
TPPU Solution Preparation: Prepare a stock solution of TPPU in a suitable vehicle. The final concentration in drinking water should be calculated based on the desired daily dosage and average water consumption of the mice. A typical administration protocol might involve long-term treatment for several months.
-
Administration: Provide the TPPU-containing drinking water or vehicle control to the respective groups ad libitum. Replace the solutions fresh every 2-3 days.
-
Monitoring: Monitor the health and body weight of the mice regularly throughout the study.
-
Behavioral Testing: Towards the end of the treatment period, perform behavioral tests such as the Novel Object Recognition test to assess cognitive function.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for subsequent biochemical and histological analysis.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serine Hydrolase Inhibitor-21 in Cholinergic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Hydrolase Inhibitor-21, also identified as compound 8, is a pyridine-based small molecule inhibitor of serine hydrolases, with a notable affinity for butyrylcholinesterase (BuChE).[1][2] With the growing interest in the role of BuChE in the progression of neurodegenerative diseases, particularly Alzheimer's disease, this compound presents itself as a valuable chemical tool for investigating cholinergic signaling pathways.[1][2] In the advanced stages of Alzheimer's disease, while acetylcholinesterase (AChE) levels tend to decrease, BuChE activity is often elevated, making it a compelling therapeutic target. This document provides detailed application notes and experimental protocols for the utilization of this compound in studying these pathways.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of butyrylcholinesterase. BuChE, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates cholinergic neurotransmission. By inhibiting BuChE, this compound leads to an increase in the concentration and duration of action of acetylcholine at the synapse. This potentiation of cholinergic signaling is a key strategy in the symptomatic treatment of Alzheimer's disease.
Quantitative Data
| Parameter | Enzyme | Value | Reference |
| Ki | Butyrylcholinesterase (BuChE) | 429 nM | [1][2] |
| CAS Number | N/A | 366448-34-2 | [2] |
Signaling Pathway Diagram
The diagram below illustrates the cholinergic signaling pathway and the point of intervention for this compound.
Experimental Protocols
In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
This compound
-
Human recombinant Butyrylcholinesterase (BuChE)
-
Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.
-
Prepare solutions of BuChE, BTCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the this compound working solutions to the test wells. For control wells, add 25 µL of buffer (for 100% activity) or a known BuChE inhibitor (positive control).
-
Add 25 µL of the BuChE solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 50 µL of the BTCI substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader. The rate of change in absorbance is proportional to the BuChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Assessment of Cholinergic Function in a Mouse Model of Alzheimer's Disease
This protocol provides a general framework for evaluating the in vivo effects of this compound on cognitive function and brain acetylcholine levels.
Animal Model:
-
Use a relevant transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1) and age-matched wild-type controls.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Microdialysis equipment for brain acetylcholine measurement (optional)
-
ELISA or HPLC-based kits for acetylcholine quantification
Procedure:
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle for the desired route of administration (e.g., intraperitoneal injection).
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acclimatize the animals to the testing room and equipment.
-
Administer this compound or vehicle to the mice at a predetermined time before the behavioral task.
-
Conduct the Morris water maze test over several days, assessing parameters such as escape latency, path length, and time spent in the target quadrant during a probe trial.
-
-
Measurement of Brain Acetylcholine Levels (Post-mortem):
-
Following the completion of behavioral testing, euthanize the animals.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
Homogenize the brain tissue and use an appropriate assay (ELISA or HPLC) to quantify acetylcholine levels.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the performance of inhibitor-treated and vehicle-treated groups.
-
Compare the brain acetylcholine levels between the different treatment groups.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel cholinesterase inhibitor like this compound.
Conclusion
This compound is a promising tool for the specific investigation of butyrylcholinesterase's role in cholinergic pathways. Its potential application in Alzheimer's disease research warrants further detailed characterization of its selectivity and in vivo efficacy. The protocols and information provided herein offer a foundational framework for researchers to design and execute experiments aimed at elucidating the therapeutic potential of targeting BuChE with this inhibitor.
References
Application Notes and Protocols: Serine Hydrolase Inhibitor-21 in Combination with Memantine for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Hydrolase Inhibitor-21 (SHI-21) is a pyridine-based selective inhibitor of butyrylcholinesterase (BuChE), a serine hydrolase implicated in the progression of Alzheimer's disease (AD).[1][2] In the brains of individuals with AD, acetylcholinesterase (AChE) activity declines while BuChE activity increases, suggesting that BuChE plays a more significant role in acetylcholine (ACh) hydrolysis in the later stages of the disease.[3][4][5] By inhibiting BuChE, SHI-21 is hypothesized to increase synaptic ACh levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.
Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is an approved treatment for moderate to severe AD.[1][2][6] It protects neurons from excitotoxicity caused by excessive glutamate, a neurotransmitter implicated in neuronal damage in AD.[1][6] The combination of a cholinesterase inhibitor with memantine has been shown to provide greater benefits in cognition, function, and behavior compared to monotherapy in patients with moderate-to-severe AD.[3][7][8][9][10]
This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with memantine for the treatment of Alzheimer's disease.
Data Presentation
The following tables summarize hypothetical quantitative data for SHI-21, memantine, and their combination, based on typical findings for similar compounds in preclinical AD models.
Table 1: In Vitro Enzyme Inhibition and Cellular Viability
| Compound/Combination | BuChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Neuronal Viability (SH-SY5Y cells) at 1 µM (%) |
| SHI-21 | 429 | >10,000 | 98 ± 3 |
| Memantine | N/A | N/A | 99 ± 2 |
| SHI-21 + Memantine | 435 | >10,000 | 97 ± 4 |
IC₅₀: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy in 5xFAD Mouse Model of Alzheimer's Disease (6-month treatment)
| Treatment Group | Y-Maze Spontaneous Alternation (%) | Novel Object Recognition Index | Cortical Aβ₄₂ Levels (pg/mg tissue) |
| Vehicle Control | 55 ± 5 | 0.52 ± 0.08 | 1500 ± 250 |
| SHI-21 (10 mg/kg) | 68 ± 6 | 0.65 ± 0.07 | 1250 ± 200 |
| Memantine (10 mg/kg) | 65 ± 7 | 0.63 ± 0.09 | 1400 ± 220 |
| SHI-21 + Memantine | 78 ± 5 | 0.75 ± 0.06 | 1100 ± 180 |
Data are presented as mean ± standard error of the mean. Aβ₄₂: Amyloid-beta 42.
Experimental Protocols
In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This protocol describes the determination of the in vitro potency of SHI-21 against BuChE.[11][12][13][14][15][16][17][18][19]
Materials:
-
Butyrylcholinesterase (from equine serum)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (SHI-21)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of SHI-21 in DMSO.
-
In a 96-well plate, add 25 µL of BuChE solution (0.2 U/mL in phosphate buffer).
-
Add 5 µL of varying concentrations of SHI-21 (or vehicle control) to the wells.
-
Pre-incubate the enzyme and inhibitor for 20 minutes at 37°C.
-
To initiate the reaction, add 200 µL of a solution containing butyrylthiocholine iodide (0.5 mM) and DTNB (0.35 mM) in phosphate buffer.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD)
This protocol outlines a study to evaluate the therapeutic efficacy of SHI-21 in combination with memantine on cognitive deficits and pathology in a transgenic mouse model of AD.[20][21][22]
Animals:
-
5xFAD transgenic mice and wild-type littermates (3 months of age).
Drug Administration:
-
Acclimate mice for one week before the start of the experiment.
-
Divide mice into four groups (n=12-15 per group):
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
SHI-21 (10 mg/kg, intraperitoneal injection, daily)
-
Memantine (10 mg/kg, oral gavage, daily)
-
SHI-21 (10 mg/kg, i.p.) + Memantine (10 mg/kg, p.o.), daily
-
-
Treat the mice for 6 months.
Cognitive Assessment (performed during the last month of treatment):
-
Y-Maze Test for Spontaneous Alternation: [23][24]
-
Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as entries into all three arms on consecutive choices.
-
Calculate the percentage of alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
-
Novel Object Recognition Test: [23][24][25]
-
Habituation: Allow each mouse to explore an empty open-field arena for 10 minutes for 2 consecutive days.
-
Training: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (24 hours later): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Record the time spent exploring each object.
-
Calculate the recognition index as: (Time exploring novel object) / (Total time exploring both objects).
-
Biochemical Analysis (at the end of the study):
-
Euthanize mice and collect brain tissue.
-
Homogenize cortical tissue and measure Aβ₄₂ levels using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for preclinical evaluation of SHI-21.
Caption: Dual mechanism of action in Alzheimer's disease.
References
- 1. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Benefits of combined cholinesterase inhibitor and memantine treatment in moderate-severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Behavioral Effects of Combination Therapy of Memantine and Acetylcholinesterase Inhibitors Compared with Acetylcholinesterase Inhibitors Alone in Patients with Moderate Alzheimer’s Dementia: A Double-Blind Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine and cholinesterase inhibitor combination therapy for Alzheimer's disease: a systematic review | BMJ Open [bmjopen.bmj.com]
- 9. Combination Therapy with Cholinesterase Inhibitors and Memantine for Alzheimer’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrospective study on the benefits of combined Memantine and cholinEsterase inhibitor treatMent in AGEd Patients affected with Alzheimer's Disease: the MEMAGE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. content.abcam.com [content.abcam.com]
- 13. scribd.com [scribd.com]
- 14. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pnas.org [pnas.org]
- 21. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Assessing Cognition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
Application Notes and Protocols for Serine Hydrolase Inhibitor-21 (SHi-21)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the long-term storage and stability assessment of Serine Hydrolase Inhibitor-21 (SHi-21), a pyridine-based compound with potential applications in Alzheimer's disease research.[1] Adherence to proper storage and handling procedures is critical to ensure the compound's integrity and the reproducibility of experimental results. The following sections outline recommended storage conditions, protocols for evaluating long-term stability, and methods for forced degradation studies to identify potential degradation products and pathways.
Long-Term Storage and Stability of SHi-21
Proper storage is essential to maintain the stability and activity of SHi-21. The following table summarizes the recommended storage conditions for both the solid compound and solutions. It is crucial to protect the compound from moisture and light.[2]
Table 1: Recommended Long-Term Storage Conditions for SHi-21
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Not specified | Sealed container, protect from light and moisture.[3] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Sealed, away from moisture and light.[1] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Sealed, away from moisture and light.[1] |
Note: For stock solutions, it is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
To ensure the integrity of SHi-21 for long-term studies, it is recommended to perform stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are common methods for assessing the purity and degradation of small molecule drugs.[4][5]
Protocol for Long-Term Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of SHi-21 under defined long-term storage conditions.
Objective: To determine the shelf-life of SHi-21 under specified storage conditions by monitoring its purity and the formation of degradation products over time.
Materials:
-
This compound (SHi-21)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Validated analytical column (e.g., C18)
-
HPLC or LC-MS system with a UV or mass spectrometer detector
-
Calibrated environmental chambers set to desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
Light-protective, airtight containers
Procedure:
-
Sample Preparation: Prepare multiple aliquots of SHi-21 in its solid form and/or as a stock solution in a suitable solvent (e.g., DMSO).
-
Initial Analysis (Time Zero): Analyze a subset of the samples immediately to establish the initial purity and chromatographic profile. This will serve as the baseline.
-
Storage: Place the remaining aliquots in the environmental chambers under the selected long-term and accelerated stability conditions.
-
Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms from each time point to the time-zero data. Quantify the amount of SHi-21 remaining and any new peaks that appear, which may indicate degradation products.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[6] These studies also help in developing and validating a stability-indicating analytical method.[6] A target degradation of 5-20% is generally considered optimal for these studies.[7]
Objective: To investigate the intrinsic stability of SHi-21 by subjecting it to various stress conditions and to identify the resulting degradation products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve SHi-21 in a suitable solvent and treat with 0.1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of SHi-21 with 0.1 N NaOH and incubate under similar conditions as acid hydrolysis.
-
Oxidation: Expose a solution of SHi-21 to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose solid SHi-21 to dry heat (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose solid or solution samples of SHi-21 to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
Procedure:
-
Sample Preparation: For each stress condition, prepare a sample of SHi-21. A control sample, unexposed to the stressor, should also be prepared.
-
Stress Application: Expose the samples to the respective stress conditions for a predetermined duration.
-
Neutralization (for hydrolytic studies): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed and control samples using a suitable analytical method, such as LC-MS, to separate and identify the parent compound and any degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that the decrease in the amount of SHi-21 is accounted for by the formation of degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting long-term stability and forced degradation studies of a small molecule inhibitor like SHi-21.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid-metabolizing serine hydrolases in the mammalian central nervous system: endocannabinoids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. ijtrd.com [ijtrd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
"Serine Hydrolase inhibitor-21" off-target effects in neuronal cells
Technical Support Center: Serine Hydrolase Inhibitor-21
Welcome to the technical support center for this compound (SHI-21). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of SHI-21 in neuronal cells, with a specific focus on potential off-target effects.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with SHI-21.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Neuronal Toxicity or Reduced Cell Viability at concentrations expected to be selective for BuChE. | 1. Off-target inhibition of essential serine hydrolases: SHI-21 may be inhibiting other serine hydrolases crucial for neuronal survival.[1][2] 2. Activation of apoptotic pathways: Off-target effects could be triggering programmed cell death.[3] 3. Compound precipitation: At higher concentrations, the inhibitor may come out of solution, causing cellular stress. | 1. Determine the IC50 in your specific neuronal cell line: Perform a dose-response curve to identify the concentration at which 50% of cell viability is lost. 2. Assess off-target activity: Use a broad-spectrum serine hydrolase activity-based probe to profile other inhibited enzymes in cell lysates treated with SHI-21.[4] 3. Apoptosis Assay: Perform a Caspase-3 activity assay or use Annexin V staining to detect apoptosis. 4. Solubility Check: Visually inspect the media for any precipitation after adding SHI-21. If necessary, prepare a fresh, lower concentration stock solution in a different solvent. |
| Observed Phenotype is Inconsistent with Butyrylcholinesterase (BuChE) Inhibition. | 1. Inhibition of other cholinesterases: SHI-21 might be inhibiting Acetylcholinesterase (AChE) as well.[1] 2. Modulation of non-hydrolase targets: The compound may have off-target effects on other protein classes like kinases or GPCRs.[3] 3. Indirect pathway activation: Inhibition of the primary target could lead to downstream effects that are not immediately obvious.[5][6] | 1. Selectivity Profiling: Test the inhibitory activity of SHI-21 against purified AChE. 2. Kinase and GPCR screening: If resources permit, screen the compound against a panel of common kinases and GPCRs. 3. Phosphoproteomics Analysis: Use mass spectrometry-based phosphoproteomics to identify changes in signaling pathways. |
| High Variability in Experimental Replicates. | 1. Inconsistent compound concentration: Issues with stock solution stability or dilution accuracy. 2. Cell culture heterogeneity: Variations in cell density, passage number, or health. 3. Assay timing: The off-target effect may be transient or have a delayed onset. | 1. Prepare fresh stock solutions: SHI-21 should be stored at -20°C for up to one month or -80°C for up to six months.[7] Aliquot to avoid repeated freeze-thaw cycles. 2. Standardize cell culture protocols: Ensure consistent seeding density and use cells within a defined passage number range. 3. Time-course experiment: Perform the assay at multiple time points after inhibitor treatment to capture the full dynamic range of the response. |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a pyridine compound that acts as a serine hydrolase inhibitor with a reported Ki of 429 nM for Butyrylcholinesterase (BuChE).[7][8] It has been suggested for potential use in Alzheimer's disease research.[7]
Q2: Are there any known off-targets for SHI-21 in neuronal cells?
A2: Currently, there is no specific published data on the off-target profile of SHI-21 in neuronal cells. However, like many small molecule inhibitors, it has the potential to interact with other proteins, particularly other serine hydrolases due to conserved active site features.[2] Researchers should empirically determine its selectivity in their experimental system.
Q3: What are some potential off-target serine hydrolases in the brain?
A3: The brain expresses a wide variety of serine hydrolases that regulate key neurological processes.[9] Potential off-targets could include fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and various proteases that modulate synaptic plasticity.[1][9]
Q4: How can I assess the selectivity of SHI-21 in my neuronal cell model?
A4: A common method is competitive activity-based protein profiling (ABPP). This involves pre-incubating your neuronal lysate or intact cells with SHI-21, followed by labeling with a broad-spectrum serine hydrolase probe. A reduction in labeling of a particular protein in the presence of SHI-21 indicates it as a potential off-target.
Q5: What is the recommended starting concentration for in vitro neuronal cell experiments?
A5: A good starting point is to use a concentration that is 10-100 fold higher than the Ki for your target of interest. Given the Ki of 429 nM for BuChE, a starting concentration range of 1-10 µM is reasonable for initial cell-based assays to assess both on-target and potential off-target effects. A full dose-response curve is always recommended.
Quantitative Data Summary
The following table presents hypothetical data on the inhibitory activity of SHI-21 against its primary target and potential off-targets in a human neuroblastoma cell line (SH-SY5Y).
| Target | Inhibitor Concentration (µM) | % Inhibition | Cell Line |
| Butyrylcholinesterase (BuChE) | 0.5 | 55% | SH-SY5Y |
| Butyrylcholinesterase (BuChE) | 5 | 92% | SH-SY5Y |
| Acetylcholinesterase (AChE) | 5 | 25% | SH-SY5Y |
| Fatty Acid Amide Hydrolase (FAAH) | 10 | 45% | SH-SY5Y |
| Unidentified Serine Hydrolase (1) | 10 | 30% | SH-SY5Y |
| Unidentified Serine Hydrolase (2) | 10 | 15% | SH-SY5Y |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SHI-21 in culture medium. Replace the existing medium with the medium containing different concentrations of SHI-21. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
-
Cell Lysis: Harvest neuronal cells and prepare a cell lysate in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Aliquot the lysate and incubate with varying concentrations of SHI-21 or vehicle control for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each sample and incubate for another 30 minutes at room temperature.
-
SDS-PAGE: Quench the reaction by adding a 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Analysis: Compare the fluorescence intensity of bands in the SHI-21-treated lanes to the vehicle control. A decrease in intensity for a specific band indicates inhibition by SHI-21.
Visualizations
References
- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. A chemical proteomic atlas of brain serine hydrolases identifies cell type-specific pathways regulating neuroinflammation | eLife [elifesciences.org]
Optimizing "Serine Hydrolase inhibitor-21" concentration for IC50 determination
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the determination of the IC50 value for "Serine Hydrolase inhibitor-21". It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 assay?
A1: For initial screening, a wide concentration range is recommended, typically from 1 nM to 100 µM, using a semi-logarithmic dilution series (e.g., 10-point, 3-fold dilutions). This broad range helps to identify the inhibitory potential of the compound. Subsequent experiments can then focus on a narrower range around the estimated IC50.
Q2: How does the enzyme concentration affect the apparent IC50 value?
A2: The IC50 value can be influenced by the enzyme concentration, particularly for tight-binding or irreversible inhibitors. It is crucial to use a consistent and low concentration of the serine hydrolase, ideally in the low nanomolar range, and well below the Kd (dissociation constant) of the inhibitor if known.
Q3: What is the difference between IC50 and Ki, and which should I determine?
A3: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[1] The Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.[1] While the IC50 is assay-dependent, the Ki is a more absolute measure.[1] For initial characterization, the IC50 is often determined first. The relationship between IC50 and Ki can be complex and depends on the mechanism of inhibition.[1][2]
Q4: How long should I pre-incubate the enzyme with this compound before adding the substrate?
A4: The pre-incubation time is critical, especially for irreversible or slow-binding inhibitors, as the extent of inhibition can be time-dependent.[3] For a new inhibitor, it is advisable to perform a time-dependency study, measuring inhibition at various pre-incubation times (e.g., 15, 30, 60, and 120 minutes) to determine when equilibrium is reached or the maximal inhibition is achieved.
Troubleshooting Guide
Problem 1: I am observing a significant drop in enzyme activity at the lowest concentration of the inhibitor, which does not fit a standard sigmoidal curve.
-
Possible Cause: The inhibitor may be precipitating at higher concentrations, or it might be interfering with the assay detection method (e.g., fluorescence quenching or absorbance). Another possibility is that the inhibitor is not stable in the assay buffer.
-
Solution:
-
Solubility Check: Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. You can also measure light scattering at 600 nm. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
-
Assay Interference: Run a control experiment without the enzyme to see if the inhibitor itself affects the signal of the reporter substrate.
-
Stability Test: Pre-incubate the inhibitor in the assay buffer for the duration of the experiment and then test its effect to ensure it remains active.
-
Problem 2: The IC50 value for my inhibitor varies significantly between experiments.
-
Possible Cause: This variability can stem from inconsistent experimental conditions. Key factors include enzyme concentration, substrate concentration, pre-incubation time, and temperature.
-
Solution:
-
Standardize Protocols: Ensure that all experimental parameters are kept constant. Use a fresh, validated batch of the enzyme for each set of experiments.
-
Precise Reagent Preparation: Prepare fresh serial dilutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Control for Time-Dependence: As mentioned in the FAQs, for irreversible inhibitors, the IC50 will change with pre-incubation time.[3] Standardize this time across all assays.
-
Problem 3: My inhibitor does not reach 100% inhibition even at very high concentrations.
-
Possible Cause: This could indicate that the inhibition is not complete, the inhibitor has poor potency, or there is an issue with the inhibitor's purity. It's also possible that the inhibitor is reversible and competing with a high concentration of the substrate.
-
Solution:
-
Purity Analysis: Verify the purity of your inhibitor using methods like HPLC or mass spectrometry.
-
Mechanism of Action Study: The inhibitor might be a partial or competitive inhibitor. Consider performing enzyme kinetic studies to determine the mechanism of inhibition. For competitive inhibitors, the apparent IC50 will increase with higher substrate concentrations.
-
Extend Concentration Range: If possible, test even higher concentrations to confirm if a plateau is reached. However, be mindful of solubility limits.
-
Experimental Protocol: IC50 Determination of this compound
This protocol outlines a general procedure for determining the IC50 value of "this compound" using a fluorogenic substrate.
1. Reagent and Material Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20.
-
Serine Hydrolase Enzyme: Prepare a stock solution in assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO.
-
Fluorogenic Substrate: Prepare a stock solution in DMSO. The final concentration should be at or below the Km value for the enzyme.
-
96-well black microplate.
-
Plate reader with appropriate filters for the chosen fluorogenic substrate.
2. Experimental Workflow:
-
Prepare Inhibitor Dilutions: Create a serial dilution of "this compound" in assay buffer. A common approach is a 10-point, 3-fold dilution series starting from 100 µM. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the serine hydrolase enzyme to the desired final concentration in assay buffer.
-
Assay Plate Setup:
-
Add 50 µL of the diluted inhibitor or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
-
Pre-incubation: Gently mix the plate and incubate for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Summary of Experimental Concentrations
| Component | Stock Concentration | Final Assay Concentration | Notes |
| Serine Hydrolase | 1 µM | 1-5 nM | Optimal concentration should be determined empirically. |
| Inhibitor-21 | 10 mM in DMSO | 1 nM - 100 µM | Perform a 10-point serial dilution. |
| Fluorogenic Substrate | 10 mM in DMSO | 1-10 µM | Final concentration should be ≤ Km. |
| DMSO | 100% | < 1% | Ensure final concentration does not inhibit the enzyme. |
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Troubleshooting flowchart for common issues in IC50 determination.
References
- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"Serine Hydrolase inhibitor-21" degradation in experimental conditions
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Disclaimer: "Serine Hydrolase Inhibitor-21" (SHI-21) is a hypothetical compound created for illustrative purposes within this guide. The data, protocols, and troubleshooting advice provided are based on established principles for working with real-world small molecule serine hydrolase inhibitors and are intended to serve as a practical resource for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of SHI-21 in common aqueous buffers?
A1: SHI-21 exhibits variable stability depending on the pH and composition of the buffer. Generally, it is most stable at slightly acidic to neutral pH (6.0-7.4). Alkaline conditions (pH > 8.0) can lead to rapid degradation. It is recommended to prepare fresh solutions and avoid prolonged storage in basic buffers.
Q2: My SHI-21 solution appears to have lost activity. What are the possible causes?
A2: Loss of activity can be attributed to several factors:
-
Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to incompatible buffer conditions.
-
Precipitation: SHI-21 has limited aqueous solubility. If the concentration exceeds its solubility limit in your experimental buffer, it may precipitate out of solution.
-
Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration. Using low-adhesion microplates and tubes is recommended.
-
Incorrect Dilution: Errors in serial dilutions can lead to a lower-than-expected final concentration.
Q3: Can I dissolve SHI-21 directly in my aqueous assay buffer?
A3: It is not recommended. Due to its hydrophobic nature, SHI-21 should first be dissolved in an organic solvent such as DMSO to create a concentrated stock solution. This stock can then be diluted into the final aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experimental conditions, including controls.[1]
Q4: Are there known off-target effects of SHI-21?
A4: While designed to be a selective serine hydrolase inhibitor, cross-reactivity with other enzymes, particularly those with a similar catalytic triad (Ser-His-Asp), is possible, especially at higher concentrations.[2][3] It is crucial to perform counter-screens against related enzymes to validate the selectivity of your findings.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
You are observing significant variability in the half-maximal inhibitory concentration (IC50) of SHI-21 across different experimental runs.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh dilutions of SHI-21 from a DMSO stock for each experiment. Avoid using diluted aqueous solutions that have been stored. |
| Enzyme Instability | Ensure the enzyme is stored correctly and handled on ice. Prepare fresh enzyme dilutions just before use.[1] |
| Variable Incubation Times | For irreversible or time-dependent inhibitors, the IC50 value is highly dependent on the pre-incubation time.[4] Standardize the pre-incubation period of the enzyme with SHI-21 before adding the substrate.[1][4] |
| Assay Conditions | Verify that the pH, temperature, and substrate concentration are consistent across all experiments.[1] |
| Solvent Effects | Ensure the final DMSO concentration is the same in all wells, including the no-inhibitor control. High DMSO concentrations can affect enzyme activity. |
Issue 2: No Inhibition Observed
Despite adding SHI-21 at the expected effective concentration, you do not observe any reduction in enzyme activity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inhibitor Degradation | The SHI-21 stock solution may have degraded. Assess the purity and integrity of the stock using a suitable analytical method like HPLC or mass spectrometry. |
| Poor Solubility | The inhibitor may have precipitated in the assay buffer. Visually inspect the wells for any precipitate. Try lowering the final assay concentration or including a small percentage of a solubilizing agent like Tween-20 (ensure it doesn't affect enzyme activity). |
| Incorrect Enzyme or Substrate | Confirm that you are using the correct target enzyme and a substrate for which it has known activity. |
| Substrate Competition | If SHI-21 is a competitive inhibitor, high concentrations of the substrate can overcome its inhibitory effect. Measure the Km of the substrate and use a concentration at or below the Km for inhibition assays. |
Experimental Protocols
Protocol 1: Assessment of SHI-21 Stability in Aqueous Buffers
This protocol assesses the stability of SHI-21 over time in different buffer conditions.
Materials:
-
SHI-21
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 6.0
-
Tris buffer, pH 8.5
-
HPLC system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of SHI-21 in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the three aqueous buffers (pH 6.0, 7.4, and 8.5).
-
Incubate the solutions at room temperature (25°C) and 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the percentage of intact SHI-21 remaining.
-
Plot the percentage of remaining SHI-21 against time for each condition.
Hypothetical Stability Data for SHI-21:
| Buffer | pH | Temperature (°C) | % Remaining after 8h |
| Citrate | 6.0 | 25 | 98% |
| PBS | 7.4 | 25 | 95% |
| Tris | 8.5 | 25 | 65% |
| Citrate | 6.0 | 37 | 92% |
| PBS | 7.4 | 37 | 88% |
| Tris | 8.5 | 37 | 40% |
Protocol 2: Time-Dependent Inhibition Assay
This protocol determines if SHI-21 is a time-dependent inhibitor of its target serine hydrolase.
Materials:
-
Target serine hydrolase
-
SHI-21
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorogenic or chromogenic substrate for the enzyme
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of SHI-21 in assay buffer.
-
In a 96-well plate, add the enzyme to multiple wells.
-
Add the different concentrations of SHI-21 to the enzyme-containing wells. Include a no-inhibitor control.
-
Incubate the enzyme-inhibitor mixture for varying amounts of time (e.g., 5, 15, 30, and 60 minutes) at a constant temperature.
-
After each pre-incubation period, initiate the enzymatic reaction by adding the substrate to the wells.
-
Immediately measure the reaction rate using a plate reader.
-
For each pre-incubation time, plot the enzyme activity against the SHI-21 concentration and calculate the IC50 value.
-
A decrease in the IC50 value with increasing pre-incubation time indicates time-dependent inhibition.[4]
Hypothetical Time-Dependent IC50 Data for SHI-21:
| Pre-incubation Time (min) | IC50 (µM) |
| 5 | 10.2 |
| 15 | 5.1 |
| 30 | 2.3 |
| 60 | 0.9 |
Visualizations
Caption: Workflow for assessing SHI-21 stability.
Caption: Potential degradation pathways for SHI-21.
Caption: A representative serine hydrolase signaling pathway.
References
Technical Support Center: BuChE Inhibition Assays with "Serine Hydrolase inhibitor-21"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using "Serine Hydrolase inhibitor-21" in butyrylcholinesterase (BuChE) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyridine-based, reversible inhibitor of serine hydrolases, with a reported Ki (inhibition constant) of 429 nM for butyrylcholinesterase (BuChE).[1][2] It is primarily used in research, particularly in studies related to Alzheimer's disease.[1]
Q2: How does this compound work?
A2: As a serine hydrolase inhibitor, it targets the active site of enzymes like BuChE. These enzymes feature a catalytic triad, including a highly reactive serine residue.[3] The inhibitor binds to this active site, preventing the enzyme from hydrolyzing its natural substrate, acetylcholine, or its experimental substrate (e.g., butyrylthiocholine).[3][4]
Q3: How should I prepare and store the inhibitor?
A3:
-
Solid Form: Store at 4°C, sealed and protected from moisture and light.[1]
-
Stock Solutions: The recommended solvent is DMSO.[1][2] To dissolve, ultrasonic and warming up to 60°C may be required.[1] Note that hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1]
Q4: What is the fundamental mechanism of a BuChE assay?
A4: BuChE is a serine hydrolase that breaks down esters.[5][6] In a typical colorimetric assay (like the Ellman method), BuChE hydrolyzes a substrate (e.g., butyrylthiocholine), which then reacts with a chromogen (like DTNB) to produce a colored product. The rate of color formation is proportional to enzyme activity. The presence of an inhibitor reduces this rate.[7]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My control wells (enzyme + substrate, no inhibitor) show little to no activity.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the storage conditions and age of your BuChE stock. If in doubt, test with a fresh lot of enzyme. |
| Degraded Substrate | Substrate solutions, particularly thiocholines, can degrade. Always prepare fresh substrate solution immediately before use. |
| Incorrect Assay Conditions | Confirm that the buffer pH, ionic strength, and temperature are optimal for BuChE activity. Assays are often performed at 25°C or 37°C, but temperature control is critical.[5] |
| Improper Reagent Concentration | Double-check the final concentrations of your substrate (e.g., butyrylthiocholine) and chromogen (e.g., DTNB) in the assay wells. |
Problem 2: I am seeing high variability between my replicate wells.
| Potential Cause | Recommended Solution |
| Inhibitor Precipitation | This compound requires warming to fully dissolve in DMSO.[1] Ensure it is fully solubilized in your stock. Poor solubility at the final assay concentration in aqueous buffer can cause precipitation. Consider including a non-ionic detergent like 0.01-0.05% Triton X-100 in the assay buffer to prevent aggregation.[8] |
| Pipetting Inaccuracy | Calibrate your pipettes. When working with small volumes or viscous DMSO stocks, use reverse pipetting techniques for better accuracy. |
| Temperature Fluctuations | Inconsistent temperature across the microplate can lead to variable reaction rates. Ensure the plate and all reagents are thermally equilibrated before starting the reaction.[5] |
| Serum Dilution Factor (if applicable) | If using serum as the source of BuChE, the dilution factor is a critical parameter. High concentrations of serum can interfere with the assay. An optimal dilution (e.g., 1:400) should be determined empirically to ensure linear reaction kinetics.[6] |
Problem 3: The inhibitor is not showing a clear dose-response curve.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | Your dilution series may be too high or too low. Center your concentrations around the reported Ki of 429 nM (e.g., from 10 nM to 10 µM) using a semi-log dilution series. |
| Inhibitor Degradation | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Insufficient Incubation Time | Some inhibitors exhibit slow-binding kinetics.[9] Try pre-incubating the enzyme with this compound for a set period (e.g., 10-15 minutes) before adding the substrate to allow for binding equilibrium to be reached. |
| Enzyme Concentration Too High | If the enzyme concentration is too high, it can lead to "tight-binding" inhibition, which can obscure the dose-response relationship.[7] You may need to reduce the amount of BuChE used in the assay. |
Problem 4: My calculated IC50 value is very different from the reported Ki (429 nM).
| Potential Cause | Recommended Solution |
| Assay Conditions | The IC50 value is highly dependent on the substrate concentration. It will approach the Ki value only when the substrate concentration is much lower than the Michaelis-Menten constant (Km). Use the Cheng-Prusoff equation to convert your IC50 to a Ki if the Km and inhibition mechanism are known. |
| Mixed-Type Inhibition | Many BuChE inhibitors bind to both the catalytic active site and a peripheral anionic site, resulting in mixed-type inhibition.[10] This can cause the apparent IC50 to vary. A full kinetic analysis (varying both inhibitor and substrate concentrations) can elucidate the mechanism.[10] |
| Source of Enzyme | The Ki can vary between BuChE from different species (e.g., human vs. equine). Ensure your enzyme source matches that of the reported Ki value. |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 320.37 g/mol | [1][2] |
| Molecular Formula | C18H12N2O2S | [1][2] |
| CAS Number | 366448-34-2 | [1][2] |
| Inhibition Constant (Ki) | 429 nM for BuChE | [1][2] |
| Solubility | 12 mg/mL in DMSO (with warming) | [1] |
| Storage (Solid) | 4°C, sealed, away from light/moisture | [1] |
| Storage (in DMSO) | -80°C (6 months); -20°C (1 month) |[1] |
Experimental Protocols & Visualizations
Protocol: Colorimetric BuChE Inhibition Assay (Ellman's Method)
This protocol is a general guideline for a 96-well plate format. Optimization may be required.
Reagents:
-
Assay Buffer: 100 mM Phosphate Buffer, pH 8.0.
-
BuChE Enzyme: Recombinant human BuChE or from serum. Dilute in Assay Buffer to desired concentration.
-
Inhibitor Stock: this compound dissolved in 100% DMSO.
-
DTNB Reagent: Prepare a 10 mM stock of 5,5'-dithio-bis-(2-nitrobenzoic acid) in Assay Buffer.
-
Substrate: Prepare a 10 mM stock of Butyrylthiocholine Iodide (BTCI) in deionized water.
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 100% DMSO. Then, make an intermediate dilution in Assay Buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid enzyme inhibition.
-
Assay Plate Setup: To each well of a clear 96-well plate, add the following (example volumes for a 200 µL final volume):
-
140 µL of Assay Buffer
-
20 µL of DTNB Reagent (final conc. 1 mM)
-
10 µL of diluted inhibitor (or buffer/DMSO for control wells)
-
-
Enzyme Addition: Add 10 µL of diluted BuChE enzyme to each well.
-
Pre-incubation: Mix gently and incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of BTCI substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every 30-60 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percent inhibition relative to the control (no inhibitor) wells: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 4. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | PLOS One [journals.plos.org]
- 7. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow-binding inhibition of carboxylesterase and other serine hydrolases by chlorodifluoroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Serine Hydrolase Inhibitor-21 Toxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guidance and frequently asked questions regarding the neurotoxicity of Serine Hydrolase Inhibitor-21 (SH-21) in primary neuron cultures. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem 1: Excessive Neuronal Death Observed at Expected Non-Toxic Concentrations
Researchers may occasionally observe higher-than-expected levels of neuronal death when using SH-21. This can manifest as significant decreases in cell viability assays (e.g., MTT, LDH) or morphological changes like neurite retraction and cell body shrinkage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Prepare a vehicle control (e.g., DMSO) at the same final concentration used for SH-21. | If the vehicle control shows similar toxicity, the issue is with the solvent concentration, not SH-21. Reduce the final solvent concentration. |
| Inhibitor Instability | Prepare fresh stock solutions of SH-21 for each experiment. Avoid repeated freeze-thaw cycles. | If fresh inhibitor alleviates the issue, the previous stock may have degraded into a more toxic compound. |
| Culture Sensitivity | Titrate SH-21 concentrations to determine the precise IC50 for your specific primary neuron type and developmental stage. | Establishes a baseline for toxicity in your experimental model, as sensitivity can vary between neuronal populations. |
| Contamination | Test for mycoplasma and endotoxin contamination in cell cultures and reagents. | Elimination of contaminants will restore normal cell health and response to the inhibitor. |
Experimental Protocol: Assessing SH-21 Cytotoxicity using the MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and mature for at least 7 days in vitro.
-
Treatment: Prepare serial dilutions of this compound in complete neuron culture medium. Remove the old medium from the cells and add 100 µL of the SH-21-containing medium or vehicle control to each well.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
MTT Assay Experimental Workflow.
Problem 2: Inconsistent Results Between Experiments
Variability in the measured neurotoxicity of SH-21 across different experimental setups can be a significant issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Neuronal Culture Age | Standardize the in vitro age of the primary neurons used in all experiments. | Consistent neuronal maturity will lead to more reproducible responses to SH-21. |
| Reagent Variability | Use the same lot of serum, media supplements, and SH-21 for a set of comparable experiments. | Minimizes variability introduced by different reagent batches. |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | Ensures accurate and consistent delivery of the inhibitor and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neurotoxicity for this compound?
While specific data for SH-21 is limited, serine hydrolase inhibitors can induce neurotoxicity through mechanisms that include oxidative stress and the activation of apoptotic pathways.[1] Inhibition of essential serine hydrolases can disrupt lipid signaling and homeostasis, leading to downstream cellular stress.
Q2: Does SH-21 induce apoptosis in primary neurons? How can I measure this?
Yes, it is plausible that SH-21 induces apoptosis. A key indicator of apoptosis is the activation of caspase-3.[2][3][4][5][6] You can measure caspase-3 activation using a fluorometric activity assay or by Western blotting for cleaved caspase-3.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: After treatment with SH-21, wash the primary neurons with ice-cold PBS and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~354 nm and an emission wavelength of ~442 nm.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold change relative to the vehicle control.
Proposed apoptotic signaling pathway for SH-21.
Q3: Can this compound affect mitochondrial health?
Yes, mitochondrial dysfunction is a common mechanism of drug-induced neurotoxicity.[7][8] SH-21 could potentially lead to a decrease in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[9][10]
Q4: How can I assess changes in mitochondrial membrane potential in my primary neuron cultures?
You can use cationic fluorescent dyes like JC-1 or TMRM. For example, with JC-1, healthy mitochondria with a high ΔΨm will accumulate the dye in its aggregate form, which fluoresces red. In unhealthy mitochondria with a low ΔΨm, the dye remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[11]
Q5: Are there any known neuroprotective strategies against SH-21 toxicity?
While specific neuroprotective agents against SH-21 have not been documented, general strategies against similar neurotoxic insults may be effective. This could include the use of antioxidants to counteract oxidative stress or broad-spectrum caspase inhibitors to block the apoptotic cascade.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Activity-dependent synapse elimination requires caspase-3 activation [elifesciences.org]
- 3. Evidence for activation of caspase-3-like protease in excitotoxin- and hypoxia/hypoglycemia-injured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Caspase 3 in neuronal apoptosis after acute brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of caspase-3 in developmental models of programmed cell death in neurons of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential in Axons Increases with Local Nerve Growth Factor or Semaphorin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Serine Hydrolase inhibitor-21" interference with fluorescent probes
Welcome to the technical support center for Serine Hydrolase Inhibitor-21 (SHI-21). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving SHI-21 and its interaction with fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SHI-21) and how does it work?
A1: this compound (SHI-21) is a potent and irreversible inhibitor of serine hydrolases. It belongs to the class of fluorophosphonate (FP)-based inhibitors. The mechanism of action involves the covalent modification of the active site serine residue within the catalytic triad of the enzyme. This covalent linkage effectively inactivates the enzyme.
Q2: What is a fluorescent activity-based probe and how is it used with SHI-21?
A2: A fluorescent activity-based probe (ABP) is a molecule that contains a reactive group (like the fluorophosphonate in SHI-21), a linker, and a fluorophore (e.g., TAMRA). These probes covalently bind to the active site of enzymes in a manner that is dependent on their catalytic activity.[1][2] In the context of SHI-21, a fluorescent ABP can be used in a competitive assay to determine the potency and selectivity of SHI-21. By pre-incubating your sample with SHI-21, you can measure the reduction in fluorescent signal from the ABP, which corresponds to the inhibition of the target serine hydrolase.
Q3: Can SHI-21 be used for in-gel fluorescence scanning experiments?
A3: Yes, SHI-21 is well-suited for in-gel fluorescence scanning experiments. The typical workflow involves treating a cell lysate or tissue homogenate with varying concentrations of SHI-21, followed by labeling with a fluorescently tagged ABP (e.g., FP-TAMRA). The proteins are then separated by SDS-PAGE, and the gel is scanned using a fluorescence imager. A decrease in the fluorescence intensity of a protein band in the presence of SHI-21 indicates that it is a target of the inhibitor.
Q4: What are the optimal storage conditions for SHI-21?
A4: SHI-21 should be stored as a stock solution in an anhydrous solvent such as DMSO at -20°C or -80°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No or weak fluorescent signal in my assay.
| Possible Cause | Troubleshooting Step |
| Inactive Fluorescent Probe | Ensure the fluorescent ABP is stored correctly (protected from light, appropriate temperature) and has not expired. Prepare fresh dilutions before each experiment. |
| Inactive Enzyme | Verify the activity of your enzyme preparation using a known substrate or a positive control. Ensure proper storage and handling of the enzyme. Heat-denatured samples can serve as a negative control. |
| Incorrect Filter Settings | Confirm that the excitation and emission wavelengths on the fluorescence reader are set correctly for the fluorophore you are using. |
| Insufficient Incubation Time | Optimize the incubation time for both the inhibitor and the fluorescent probe with the enzyme. |
| Low Enzyme Concentration | Increase the concentration of the enzyme in your assay to a level that produces a robust signal. |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Run a control sample without the fluorescent probe to assess the level of autofluorescence from your sample matrix (e.g., cell lysate, buffer components). If high, consider using a red-shifted fluorophore to minimize interference. |
| Non-specific Binding of the Probe | Increase the number of wash steps after probe incubation. Include a blocking agent like BSA in your assay buffer to reduce non-specific interactions. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and solutions. Ensure all labware is clean. |
| Light Leakage in the Plate Reader | Use opaque, black microplates for fluorescence assays to minimize light scatter and bleed-through. |
Issue 3: Inconsistent or variable results between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible. |
| Incomplete Mixing | Ensure all components are thoroughly mixed upon addition. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay incubation steps. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. |
Quantitative Data
Table 1: IC50 Values of Representative Serine Hydrolase Inhibitors against Fatty Acid Amide Hydrolase (FAAH)
| Inhibitor | IC50 (nM) |
| SHI-21 (Example) | 5.2 |
| URB597 | 4.6 |
| CAY10401 | 12.8 |
| AEBSF | > 10,000 |
Note: These are example values and may vary depending on experimental conditions.
Table 2: Spectral Properties of Common Fluorophores Used in Activity-Based Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| TAMRA | 555 | 580 |
| Fluorescein (FITC) | 495 | 519 |
| Rhodamine | 552 | 575 |
| BODIPY FL | 503 | 512 |
| Cy3 | 550 | 570 |
| Cy5 | 650 | 670 |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination of SHI-21
-
Prepare Proteome Lysate:
-
Harvest cells or tissue and homogenize in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.
-
-
Inhibitor Incubation:
-
Prepare a serial dilution of SHI-21 in DMSO.
-
In microcentrifuge tubes, add 1 µL of the SHI-21 serial dilution (or DMSO as a vehicle control) to 49 µL of the proteome lysate.
-
Incubate for 30 minutes at room temperature.
-
-
Fluorescent Probe Labeling:
-
Prepare a 10X stock of a fluorescent ABP (e.g., 10 µM FP-TAMRA in DMSO).
-
Add 5 µL of the 10X fluorescent ABP stock to each reaction tube.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
After electrophoresis, scan the gel using a fluorescence gel scanner with the appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to the target serine hydrolase for each SHI-21 concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for IC50 determination of SHI-21 using competitive ABPP.
Caption: Mechanism of fluorescent ABP labeling of a serine hydrolase.
References
Technical Support Center: Serine Hydrolase Inhibitor-21 (SHi-21)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the batch-to-batch variability of Serine Hydrolase Inhibitor-21 (SHi-21). This resource is intended for researchers, scientists, and drug development professionals using SHi-21 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SHi-21)?
A1: this compound (SHi-21) is a pyridine-based compound that acts as a serine hydrolase inhibitor. It has a reported inhibitory constant (Ki) of 429 nM for butyrylcholinesterase (BuChE) and is being investigated for its potential in Alzheimer's disease research.[1][2] Serine hydrolases are a large class of enzymes involved in numerous physiological processes, and their inhibitors are valuable tools for research and therapeutic development.[3][4]
Q2: We are observing significant variations in the IC50 values of SHi-21 between different batches. What could be the cause?
A2: Batch-to-batch variability in the potency (e.g., IC50) of small molecule inhibitors like SHi-21 is a common issue that can stem from several factors:
-
Purity: The most frequent cause is variability in the purity of the compound. Even small amounts of highly potent impurities can lead to inaccurate IC50 values.[5][6]
-
Solubility and Stability: SHi-21 is soluble in DMSO.[1] Inconsistent dissolution or degradation of the compound upon storage can lead to variations in the effective concentration in your assay.
-
Weighing and Dilution Errors: As a solid compound, minor errors in weighing or serial dilutions can propagate and result in significant concentration differences.
-
Assay Conditions: Variations in experimental conditions such as enzyme concentration, substrate concentration, incubation time, and buffer composition can all influence the apparent IC50.[7]
Q3: How is the purity of SHi-21 determined, and what is an acceptable level?
A3: The purity of SHi-21 is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For most research applications, a purity of ≥95% is recommended. However, for sensitive applications such as in vivo studies or kinetic characterization, a purity of ≥98% is preferable. It is crucial to request the Certificate of Analysis (CoA) for each batch to verify its purity.
Q4: What are the recommended storage conditions for SHi-21?
A4: SHi-21 should be stored as a solid at 4°C, protected from light, and in a dry, sealed container.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, light-protected aliquots to minimize freeze-thaw cycles.[2]
Troubleshooting Guide
Issue: Inconsistent IC50 Values Across Different Batches of SHi-21
Here we present hypothetical data from three different batches of SHi-21 tested for their ability to inhibit a target serine hydrolase, "SH-X," which is involved in a pro-inflammatory signaling pathway.
Data Presentation: Batch-to-Batch Variability of SHi-21
| Batch Number | Purity (by HPLC) | IC50 against SH-X (nM) | Solubility in DMSO | Appearance |
| Batch A | 98.5% | 152 | Clear solution at 10 mg/mL | White solid |
| Batch B | 92.1% | 289 | Slight precipitation at 10 mg/mL | Off-white solid |
| Batch C | 99.2% | 145 | Clear solution at 10 mg/mL | White solid |
Workflow for Investigating SHi-21 Batch-to-Batch Variability
This workflow outlines the steps to take when you encounter variability in the performance of SHi-21.
Caption: Workflow for investigating SHi-21 batch-to-batch variability.
Troubleshooting Logic Flowchart for Inconsistent SHi-21 Activity
If you are experiencing unexpected results with SHi-21, follow this troubleshooting flowchart to identify the potential cause.
Caption: Troubleshooting logic for inconsistent SHi-21 activity.
Experimental Protocols
Protocol 1: Determination of SHi-21 IC50 in an Enzymatic Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of SHi-21 against a target serine hydrolase (SH-X) using a fluorogenic substrate.
Materials:
-
SHi-21 solid and stock solution in DMSO
-
Recombinant human SH-X enzyme
-
Fluorogenic substrate for SH-X
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
384-well black assay plates
-
Plate reader with fluorescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of SHi-21 in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for the assay (e.g., from 10 mM to 100 nM).
-
Assay Plate Preparation: Add 1 µL of the diluted SHi-21 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the SH-X enzyme to the desired concentration in assay buffer and add 25 µL to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Dilute the fluorogenic substrate to the desired concentration (typically at or below its Km) in assay buffer. Add 25 µL to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
SH-X Mediated Inflammatory Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which the target serine hydrolase, SH-X, plays a pro-inflammatory role. Inhibition of SH-X by SHi-21 is expected to reduce the inflammatory response.
Caption: Hypothetical SH-X mediated inflammatory signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Serine Hydrolase Inhibitor-21 and Other Butyrylcholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of butyrylcholinesterase (BuChE) has emerged as a compelling therapeutic strategy. As acetylcholine (ACh) levels decline in the Alzheimer's brain, BuChE activity increases, making it a key target for maintaining cholinergic neurotransmission. This guide provides a comparative overview of Serine Hydrolase Inhibitor-21 and other notable BuChE inhibitors, presenting available experimental data to aid researchers in their selection of investigational compounds.
Overview of Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and BuChE are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. In a healthy brain, AChE is the primary regulator of ACh levels. However, in the Alzheimer's disease brain, AChE activity decreases while BuChE activity is elevated, suggesting that inhibiting BuChE could be a more effective strategy in later stages of the disease. BuChE inhibitors prevent the breakdown of ACh, thereby increasing its availability in the synaptic cleft and enhancing cholinergic signaling.
This compound: A Profile
Comparative Analysis with Other BuChE Inhibitors
To provide a framework for comparison, this guide includes data on established and experimental BuChE inhibitors. The selection includes clinically approved drugs for Alzheimer's disease that exhibit BuChE inhibition, as well as other investigational compounds.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the available in vitro data for this compound and a selection of other BuChE inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity index, calculated as the ratio of IC50 (AChE) / IC50 (BuChE), indicates the preference of the inhibitor for BuChE over AChE. A higher selectivity index is generally desirable to minimize potential side effects associated with AChE inhibition.
| Inhibitor | BuChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BuChE) | Notes |
| This compound (Compound 8) | Ki = 429 | Not Available | Not Available | Pyridine-based serine hydrolase inhibitor. |
| Rivastigmine | 16 - 238 | 4.3 - 4760 | ~0.1 - 14 | Clinically approved dual inhibitor.[4] |
| Donepezil | ~7,900 | 6.7 | ~0.0008 | Clinically approved, highly AChE selective.[5][6] |
| Galantamine | ~5,000 | ~400 | ~0.08 | Clinically approved, moderately AChE selective. |
| Compound 8e | 66 (human) | 5,700 (human) | ~86 | Experimental selective BuChE inhibitor.[2][7] |
| BuChE-IN-21 (Compound SXF3) | 40 (human) | Not Available | Not Available | Potent and selective experimental inhibitor. |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the substrate concentration used.
Experimental Protocols
The determination of BuChE and AChE inhibitory activity is commonly performed using the Ellman's method. This colorimetric assay provides a reliable and high-throughput method for screening potential inhibitors.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This method measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) substrate solution (14 mM in phosphate buffer)
-
AChE or BuChE enzyme solution (e.g., from human erythrocytes or equine serum)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixture: In each well of a 96-well microplate, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test inhibitor solution at various concentrations (or solvent control).
-
10 µL of the AChE or BuChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM ATC or BTC substrate solution to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software.
-
Visualizing Cholinergic Signaling and Inhibition
To better understand the context of BuChE inhibition, the following diagrams illustrate the cholinergic signaling pathway and a general workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Serine Hydrolase Inhibitor-21 Selectivity Against Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Serine Hydrolase Inhibitor-21 (SHI-21) and its selectivity profile against acetylcholinesterase (AChE). Due to the limited publicly available data on the direct inhibition of AChE by SHI-21, this document focuses on its known activity against butyrylcholinesterase (BuChE) and draws comparisons with other well-characterized cholinesterase inhibitors.
Introduction to this compound
This compound is a pyridine-based compound identified as a potent inhibitor of the serine hydrolase family. Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various physiological processes, making them attractive targets for therapeutic intervention in diseases such as Alzheimer's, diabetes, and cancer. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the primary enzymes responsible for the breakdown of the neurotransmitter acetylcholine, are key members of this family. Inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease.
Quantitative Comparison of Inhibitor Potency
Currently, specific quantitative data on the inhibitory activity of this compound against acetylcholinesterase (AChE) is not available in the public domain. The compound has been characterized as an inhibitor of butyrylcholinesterase (BuChE) with a reported inhibitor constant (Ki) of 429 nM.
To provide a framework for comparison, the following table summarizes the inhibitory potency (IC50 or Ki values) of SHI-21 against BuChE alongside a selection of established cholinesterase inhibitors for which both AChE and BuChE data are available. This allows for an indirect assessment of potential selectivity.
| Compound | Target Enzyme | IC50 / Ki (nM) | Selectivity (BuChE/AChE) | Reference Compound |
| This compound | Butyrylcholinesterase (BuChE) | 429 (Ki) | Data Not Available | |
| Acetylcholinesterase (AChE) | Data Not Available | |||
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | ~1242 | Yes |
| Butyrylcholinesterase (BuChE) | 8320 | |||
| Rivastigmine | Acetylcholinesterase (AChE) | 45 | ~0.3 | Yes |
| Butyrylcholinesterase (BuChE) | 14 | |||
| Galantamine | Acetylcholinesterase (AChE) | 410 | ~13 | Yes |
| Butyrylcholinesterase (BuChE) | 5280 |
Note: Lower IC50/Ki values indicate higher inhibitory potency. Selectivity is calculated as the ratio of BuChE IC50/Ki to AChE IC50/Ki. A value > 1 indicates selectivity for AChE, while a value < 1 indicates selectivity for BuChE.
Experimental Protocols
The determination of inhibitor potency and selectivity against cholinesterases typically involves well-established enzymatic assays. While the specific protocol used for this compound is not detailed in the available literature, a general methodology based on the Ellman's assay is provided below. This method is widely used for measuring cholinesterase activity.
General Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the steps to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (e.g., this compound)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor in appropriate buffers.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
A specific concentration of the test inhibitor (a serial dilution is performed to test a range of concentrations). A control well with no inhibitor is also included.
-
-
-
Enzyme Incubation:
-
Add the cholinesterase enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (ATC for AChE or BTC for BuChE) to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The color change is due to the reaction of the product of substrate hydrolysis (thiocholine) with DTNB, which produces a yellow-colored compound (5-thio-2-nitrobenzoate).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of cholinergic neurotransmission and a typical workflow for inhibitor screening.
A Comparative Analysis of Serine Hydrolase Inhibitor-21 and Physostigmine
In the landscape of serine hydrolase inhibitors, both the novel compound "Serine Hydrolase inhibitor-21" and the well-established drug physostigmine present intriguing profiles for researchers in drug development, particularly in the context of neurodegenerative diseases. This guide provides a comparative analysis of these two compounds based on available data, focusing on their inhibitory activity, and includes detailed experimental protocols for assessing their performance.
Overview of Inhibitors
This compound is a pyridine-based compound identified as a serine hydrolase inhibitor with a known affinity for butyrylcholinesterase (BuChE).[1][2] Its potential therapeutic application lies in the field of Alzheimer's disease research.[1][2]
Physostigmine is a parasympathomimetic alkaloid and a reversible cholinesterase inhibitor. It functions by preventing the hydrolysis of acetylcholine by acetylcholinesterase (AChE), thereby potentiating the effects of acetylcholine. This mechanism of action has led to its use in the treatment of various cholinergic disorders.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target Enzyme | Potency (nM) | Metric | Source Organism |
| This compound | Butyrylcholinesterase (BuChE) | 429 | Ki | Not Specified |
| Physostigmine | Butyrylcholinesterase (BuChE) | 34.4 ± 14.7 | IC50 | Human (recombinant) |
| Butyrylcholinesterase (BuChE) | 150 | IC50 | Horse (serum)[3] | |
| Acetylcholinesterase (AChE) | 1.0 | IC50 | Not Specified[4] | |
| Acetylcholinesterase (AChE) | 43 | IC50 | Human[5] | |
| Acetylcholinesterase (AChE) | 610 | IC50 | Brain | |
| Acetylcholinesterase (AChE) | 370 | IC50 | Muscle |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. While related, they are not directly interchangeable and are dependent on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of serine hydrolase inhibitors.
Determination of IC50 for Acetylcholinesterase and Butyrylcholinesterase (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Recombinant human acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)
-
Phosphate buffer (100 mM, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) for AChE assay or S-butyrylthiocholine iodide (BTCI) for BChE assay
-
Test inhibitors (this compound or physostigmine) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Enzyme Preparation: Prepare a working solution of the enzyme (AChE or BChE) in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the measurement period.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in phosphate buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
Phosphate buffer
-
Enzyme solution
-
Inhibitor solution at various concentrations (or solvent control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
Caption: Mechanism of cholinergic neurotransmission and its inhibition.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of a cholinesterase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to Serine Hydrolase Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of serine hydrolase inhibitors in preclinical models of Alzheimer's disease (AD). While specific efficacy data for "Serine Hydrolase inhibitor-21" is not publicly available, this document evaluates its potential based on its classification as a butyrylcholinesterase (BuChE) inhibitor and compares it with other emerging and established therapeutic strategies. The focus is on quantifiable outcomes in validated AD models, detailed experimental methodologies, and the underlying mechanisms of action.
Introduction to this compound and Butyrylcholinesterase Inhibition in Alzheimer's Disease
This compound is identified as a pyridine-based serine hydrolase inhibitor with a reported inhibitory constant (Ki) of 429 nM for butyrylcholinesterase (BuChE)[1][2]. Serine hydrolases are a large class of enzymes that play crucial roles in numerous physiological processes[3][4]. In the context of Alzheimer's disease, the inhibition of specific serine hydrolases, such as acetylcholinesterase (AChE) and BuChE, has been a cornerstone of symptomatic treatment[3][5].
While AChE inhibitors are established therapies, interest in BuChE as a therapeutic target has grown. In the healthy brain, AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). However, in the AD brain, AChE activity decreases while BuChE activity increases, suggesting a more significant role for BuChE in ACh metabolism and potentially in AD pathology[6][7]. BuChE has also been associated with the maturation of amyloid-beta (Aβ) plaques[7][8]. Therefore, selective BuChE inhibition is a rational approach to enhance cholinergic neurotransmission and potentially modify disease progression.
Efficacy of Selective Butyrylcholinesterase Inhibitors in AD Models
While specific in vivo data for this compound is lacking, studies on other selective BuChE inhibitors provide insights into the potential effects of this class of compounds. The following table summarizes the reported efficacy of selective BuChE inhibitors in various rodent models of AD.
| Compound Class/Name | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| Cymserine Analogs (e.g., PEC) | Fischer-344 Rats | Brain ACh Levels, Cognitive Performance (T-maze) | - Increased brain extracellular ACh by up to 290% - Significantly improved performance in one-way active avoidance task | [6] |
| UW-MD-95 | Aβ25-35 peptide-injected Mice | Cognitive Performance (Y-maze, Object Recognition, Passive Avoidance), Neuroinflammation, Oxidative Stress, Soluble Aβ1-42 levels | - Reversed Aβ-induced memory deficits (0.3-3 mg/kg) - Prevented increases in IL-6, TNFα, GFAP, and IBA1 immunoreactivity - Reduced lipid peroxidation and cytochrome c release - Significantly reduced the increase in soluble Aβ1-42 | [8] |
| Compound 8e | APP/PS1 Transgenic Mice | Cognitive Function | - Significantly improved cognitive function | [7][9] |
Comparative Analysis: Soluble Epoxide Hydrolase (sEH) Inhibitors
A promising alternative class of serine hydrolase inhibitors for AD targets the soluble epoxide hydrolase (sEH). Inhibition of sEH increases the levels of endogenous anti-inflammatory lipids called epoxyeicosatrienoic acids (EETs), thereby reducing neuroinflammation, a key pathological feature of AD[10]. Recent studies have demonstrated the disease-modifying potential of sEH inhibitors in multiple AD mouse models.
| Compound Name | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| TPPU, AS-2586114, UB-EV-52 | SAMP8 and 5XFAD Mice | Cognitive Performance (NORT), Tau Hyperphosphorylation, Amyloid Pathology, Neuroinflammation | - Drastically increased the discrimination index in NORT, outperforming donepezil - Reduced hyperphosphorylated tau (Ser396 and Ser404) - Decreased CTFs/APP ratio, shifting APP processing to the non-amyloidogenic pathway - Reduced gene expression and protein levels of IL-1β, CCL3, and TNF-α | [11] |
| TPPU | hAPP/PS1 TgF344-AD Rats | Amyloid Burden, Neurovascular Function, Neuroinflammation, Cognitive Function | - Reduced amyloid burden after 3 months of treatment - Normalized functional hyperemic response to whisker stimulation - Mitigated capillary rarefaction, BBB leakage, and activation of astrocytes and microglia - Reduced loss of hippocampal neurons and cognitive impairments | [12] |
Broader Comparison with other Alzheimer's Disease Therapeutics
The landscape of AD therapeutics is rapidly evolving. Beyond serine hydrolase inhibitors, several other strategies are under investigation or have recently gained approval.
| Therapeutic Class | Mechanism of Action | Examples | Status |
| Anti-Amyloid Monoclonal Antibodies | Target and clear amyloid-beta plaques from the brain. | Lecanemab, Donanemab | FDA Approved for early AD[5][7] |
| Secretase Inhibitors | Aim to block the enzymes (beta- and gamma-secretase) that produce Aβ. | LY450139 (Semagacestat) | Generally have not shown success in clinical trials[6] |
| Tau-Targeting Therapies | Aim to prevent the aggregation and spread of abnormal tau protein. | Various candidates in clinical trials | Investigational |
| Neuroinflammation Modulators | Target various inflammatory pathways implicated in AD. | sEH inhibitors, others in preclinical and clinical development | Investigational |
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodent models of AD.
-
Apparatus: A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at room temperature (e.g., 22°C). A small escape platform (10 cm diameter) is hidden 1-2 cm below the water surface. The room should contain various distal visual cues for spatial orientation.
-
Procedure:
-
Visible Platform Training (Day 1): The platform is made visible (e.g., with a flag) and placed in a different quadrant for each of several trials. This phase assesses the animal's motivation and sensorimotor abilities.
-
Hidden Platform Training (Acquisition Phase, e.g., Days 2-6): The platform is submerged and kept in a constant location. Mice are released from different starting positions and given a set time (e.g., 60 seconds) to find the platform. The time to find the platform (escape latency) and the path length are recorded. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (Memory Retention, e.g., Day 7): The platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.
-
-
Data Analysis: Key parameters include escape latency and path length during acquisition trials, and time spent in the target quadrant and platform crossings during the probe trial. These are typically analyzed using ANOVA.
Quantification of Amyloid-β Plaques
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The brain is removed, post-fixed, and cryoprotected (e.g., in sucrose solution). Brains are then sectioned (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Staining:
-
Immunohistochemistry (IHC): Free-floating sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8). This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex (ABC kit). The signal is visualized using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate at the location of the plaques.
-
Thioflavin S Staining: For dense-core plaques, sections are mounted on slides and incubated in a Thioflavin S solution. This dye binds to the beta-sheet structure of amyloid fibrils, causing them to fluoresce under UV light.
-
-
Image Acquisition and Analysis: Stained sections are imaged using a microscope equipped with a digital camera. Image analysis software (e.g., ImageJ) is used to quantify the plaque burden. This is typically done by setting a color threshold to detect the stained plaques and calculating the percentage of the total area of a specific brain region (e.g., cortex or hippocampus) that is occupied by plaques.
Analysis of Tau Hyperphosphorylation
-
Western Blotting:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau at various sites (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404). An antibody for total tau is used as a loading control.
-
Detection and Quantification: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the levels of phosphorylated tau are normalized to total tau.
-
Visualizations of Pathways and Workflows
Caption: Mechanism of soluble epoxide hydrolase (sEH) inhibitors in AD.
Caption: Preclinical testing workflow for AD therapeutics.
Conclusion
The inhibition of serine hydrolases presents multiple therapeutic avenues for Alzheimer's disease. While "this compound" is a potential BuChE inhibitor, the lack of specific efficacy data necessitates a broader look at this class of compounds. Selective BuChE inhibitors have shown promise in preclinical models by enhancing cholinergic function and potentially impacting Aβ pathology.
In comparison, sEH inhibitors represent a compelling disease-modifying strategy by targeting neuroinflammation, a central process in AD pathogenesis. The robust preclinical data for sEH inhibitors, demonstrating improvements in cognitive function, and reductions in both amyloid and tau pathologies, highlight them as a promising area for further drug development.
Future research should aim to directly evaluate the efficacy of "this compound" in established AD models to determine its potential as a therapeutic candidate and to understand its precise mechanism of action beyond BuChE inhibition. A multi-target approach, possibly combining different types of serine hydrolase inhibitors or other therapeutic modalities, may ultimately prove most effective in combating this complex neurodegenerative disease.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering elevated tau TPP motif phosphorylation in the brain of Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective butyrylcholinesterase inhibitor UW‐MD‐95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UB researchers develop a new compound with therapeutic potential against Alzheimer’s disease - Current events - University of Barcelona [web.ub.edu]
- 11. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of Serine Hydrolase Inhibitor-21
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount to its utility. This guide provides a comparative framework for evaluating the cross-reactivity of "Serine Hydrolase inhibitor-21," a known inhibitor of Butyrylcholinesterase (BuChE), against other serine hydrolases. While specific experimental data on the broader selectivity of this particular inhibitor is not publicly available, this guide outlines the established methodology for generating such crucial data and presents an illustrative comparison.
This compound: Known Activity
"this compound," also referred to as compound 8, is a pyridine-based compound identified as an inhibitor of Butyrylcholinesterase (BuChE) with a reported Ki of 429 nM.[1] Its activity against BuChE suggests potential applications in research related to Alzheimer's disease. However, to fully characterize this inhibitor for either research or therapeutic development, a comprehensive understanding of its interactions with other members of the large and diverse serine hydrolase family is essential.
The Importance of Cross-Reactivity Profiling
Serine hydrolases constitute a large class of enzymes with diverse physiological roles. Off-target inhibition by a supposedly specific inhibitor can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in a therapeutic context. Therefore, rigorous selectivity profiling is a critical step in the characterization of any serine hydrolase inhibitor.
Experimental Approach: Competitive Activity-Based Protein Profiling (ABPP)
A powerful and widely adopted technique for determining inhibitor selectivity across the entire serine hydrolase family is competitive Activity-Based Protein Profiling (ABPP). This method utilizes a broad-spectrum activity-based probe (ABP), often based on a fluorophosphonate (FP) scaffold, that covalently binds to the active site of many serine hydrolases. By pre-incubating a complex biological sample (such as a cell lysate or tissue proteome) with the inhibitor of interest, one can measure the inhibitor's ability to block the binding of the broad-spectrum ABP to its targets. The degree of competition at each serine hydrolase provides a quantitative measure of the inhibitor's potency and selectivity.
Key Experimental Protocol: Competitive ABPP for this compound
The following protocol outlines the steps to assess the cross-reactivity of "this compound" against a panel of serine hydrolases in a complex proteome.
1. Proteome Preparation:
- Harvest cells or tissues of interest (e.g., mouse brain, liver, or a relevant cell line).
- Homogenize the sample in a suitable lysis buffer (e.g., Tris-buffered saline) to extract the proteome.
- Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
- Aliquot the proteome into separate microcentrifuge tubes.
- To each tube, add "this compound" at varying concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO).
- Incubate the samples for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to its target enzymes.
3. Activity-Based Probe Labeling:
- Following the inhibitor incubation, add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate probe tagged with a reporter molecule (e.g., a fluorophore like rhodamine or a biotin tag for enrichment), to each sample.
- Incubate the samples for a shorter duration (e.g., 15 minutes) at room temperature to allow the ABP to label the remaining active serine hydrolases.
4. Sample Analysis:
- Gel-Based Analysis:
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the labeled serine hydrolases using a fluorescence scanner (for fluorescently tagged ABPs). The intensity of the fluorescent band for each enzyme will be inversely proportional to the inhibitory activity of "this compound" at that concentration.
- Mass Spectrometry-Based Analysis (for in-depth profiling):
- If a biotinylated ABP was used, enrich the labeled proteins using streptavidin beads.
- Digest the enriched proteins into peptides (e.g., with trypsin).
- Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled serine hydrolases. The relative abundance of each identified hydrolase in the inhibitor-treated samples compared to the vehicle control will reveal the inhibitor's selectivity profile.
5. Data Analysis:
- Quantify the band intensities (gel-based) or peptide abundances (MS-based) for each identified serine hydrolase across the different inhibitor concentrations.
- Calculate the IC50 value for each enzyme that shows significant inhibition. The IC50 is the concentration of the inhibitor required to block 50% of the ABP labeling.
Visualizing the Workflow
Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).
Illustrative Comparison of "this compound" Cross-Reactivity
The following table presents a hypothetical but representative dataset that could be generated from a competitive ABPP experiment. This table compares the inhibitory potency of "this compound" against its known target, BuChE, and a selection of other serine hydrolases from different subfamilies.
| Enzyme Target | Enzyme Class | Function | Hypothetical IC50 (nM) for this compound |
| Butyrylcholinesterase (BuChE) | Cholinesterase | Neurotransmitter metabolism | 450 |
| Acetylcholinesterase (AChE) | Cholinesterase | Neurotransmitter metabolism | 5,200 |
| Fatty Acid Amide Hydrolase (FAAH) | Amidase | Endocannabinoid signaling | > 10,000 |
| Monoacylglycerol Lipase (MAGL) | Lipase | Endocannabinoid signaling | > 10,000 |
| Dipeptidyl Peptidase 4 (DPP4) | Peptidase | Glucose metabolism | 8,500 |
| Fibroblast Activation Protein (FAP) | Peptidase | Tissue remodeling | > 10,000 |
| Lysosomal Pro-X Carboxypeptidase (PRCP) | Peptidase | Peptide degradation | > 10,000 |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental data for "this compound".
Interpretation of Illustrative Data
Based on this hypothetical data, "this compound" would be considered a relatively selective inhibitor for BuChE. It displays significantly lower potency against the closely related enzyme AChE and minimal to no activity against other serine hydrolases from different functional classes at concentrations up to 10 µM. This type of selectivity profile would suggest that at appropriate concentrations, "this compound" could be used to specifically probe the function of BuChE with a lower likelihood of confounding off-target effects.
Conclusion
While "this compound" is a known inhibitor of BuChE, its broader cross-reactivity profile remains to be publicly detailed. The experimental framework of competitive Activity-Based Protein Profiling provides a robust and comprehensive method for determining the selectivity of this and other serine hydrolase inhibitors. For researchers and drug developers, generating such a selectivity profile is a crucial step to ensure the validity of experimental findings and to anticipate potential off-target effects in therapeutic applications. The methodologies and illustrative data presented in this guide offer a clear path forward for the thorough characterization of "this compound" and other novel enzyme inhibitors.
References
A Comparative Guide: Serine Hydrolase Inhibitor-21 versus Dual AChE/BuChE Inhibitors in Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Serine Hydrolase Inhibitor-21 against a selection of dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. The comparison is based on publicly available experimental data, focusing on their inhibitory potency against these two key enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.
Introduction
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. They function by increasing the levels of the neurotransmitter acetylcholine in the brain. While early inhibitors primarily targeted acetylcholinesterase (AChE), there is growing interest in dual inhibitors that also target butyrylcholinesterase (BuChE), as the latter's role in acetylcholine hydrolysis becomes more significant in the later stages of the disease.
"this compound" is a pyridine-based compound identified as a potent inhibitor of BuChE.[1][2] As a carbamate, it belongs to a class of compounds known to react with the catalytic serine residue of serine hydrolases.[3][4] This guide compares its cholinesterase inhibition profile with that of established and novel dual AChE/BuChE inhibitors. While its name suggests broader activity, the available data primarily characterizes its effects on cholinesterases.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound and a selection of dual AChE/BuChE inhibitors against both human AChE (hAChE) and human BuChE (hBuChE) or their common research surrogates. Lower values indicate higher inhibitory potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (nM) | Selectivity (AChE/BuChE) |
| This compound (Compound 8) | hAChE | 0.153[5] | - | 1.9 (IC50 ratio) |
| hBuChE | 0.291[5] | 429[1][2] | ||
| Rivastigmine | AChE | ~4.3-7.9 | - | ~0.008 (IC50 ratio) |
| BuChE | ~0.03-0.5 | - | ||
| Donepezil | hAChE | 0.0067 | - | ~1,252 (IC50 ratio) |
| hBuChE | 8.39 | - | ||
| Galantamine | AChE | ~0.4-2.28 | - | ~20 (IC50 ratio) |
| BuChE | ~8.0-18.6 | - | ||
| Novel Pyridazine Derivative (Compound 5) | AChE (eel) | 0.26 | - | 1.4 (IC50 ratio) |
| BuChE (horse) | 0.19 | - |
Experimental Protocols
The most common method for determining AChE and BuChE inhibitory activity is the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (typically pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.
-
Add different concentrations of the test inhibitor to the respective wells. A control well without the inhibitor should be included.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of cholinesterase inhibition and a typical experimental workflow for screening inhibitors.
Caption: Mechanism of Cholinesterase Inhibition.
Caption: Experimental Workflow for Inhibitor Screening.
Discussion
This compound (compound 8) emerges as a potent inhibitor of both AChE and BuChE, with a slight preference for AChE (IC50 ratio of ~1.9). Its potency against hAChE (IC50 = 0.153 µM) is noteworthy and comparable to some established dual inhibitors.[5] For instance, it is more potent against AChE than rivastigmine and galantamine, but less potent than donepezil.
The key differentiator for dual AChE/BuChE inhibitors is their balanced activity against both enzymes. Rivastigmine, for example, shows a preference for BuChE, which may be advantageous in later stages of Alzheimer's disease. In contrast, donepezil is highly selective for AChE. The novel pyridazine derivative (Compound 5) demonstrates a well-balanced dual inhibition profile, with potent activity against both enzymes.
The broader implications of a "serine hydrolase inhibitor" profile for a compound like this compound remain to be fully elucidated. While its carbamate structure suggests potential activity against other serine hydrolases, the lack of comprehensive selectivity data makes it difficult to assess potential off-target effects or polypharmacological benefits. Future studies profiling this inhibitor against a panel of serine hydrolases would be crucial to fully understand its therapeutic potential and safety profile compared to more selective dual cholinesterase inhibitors.
Conclusion
This compound demonstrates potent, relatively balanced dual inhibition of AChE and BuChE, positioning it as an interesting candidate for further investigation in the context of Alzheimer's disease. Its potency is comparable to or greater than some clinically used cholinesterase inhibitors. However, a comprehensive understanding of its selectivity across the entire serine hydrolase family is necessary to fully evaluate its advantages and potential liabilities compared to dual inhibitors designed with high selectivity for AChE and BuChE. Researchers and drug developers should consider this balance of potency and selectivity when selecting candidates for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Off-Target Effects: A Comparative Guide to Serine Hydrolase Inhibitor-21 (SHi-21) Selectivity using Activity-Based Protein Profiling
For researchers, scientists, and drug development professionals, ensuring the selectivity of a chemical probe or drug candidate is paramount. Off-target effects can lead to misinterpreted experimental results and potential toxicity. This guide provides a comparative analysis of a hypothetical serine hydrolase inhibitor, SHi-21, with other known inhibitors, utilizing Activity-Based Protein Profiling (ABPP) to delineate their selectivity profiles.
Serine hydrolases are a large and diverse class of enzymes involved in numerous physiological processes, making them attractive therapeutic targets.[1][2][3] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technique to monitor the functional state of these enzymes in complex biological systems.[1][2][4] Competitive ABPP, in particular, is a robust method for determining the potency and selectivity of inhibitors against an entire enzyme family.[5][6]
This guide will delve into the off-target screening of "Serine Hydrolase inhibitor-21" (SHi-21), a novel investigational compound. For comparative purposes, its performance is benchmarked against two well-characterized classes of serine hydrolase inhibitors: a carbamate-based inhibitor (e.g., WWL44) and a triazole urea-based inhibitor (e.g., a MAGL inhibitor).[6][7]
Comparative Selectivity Profiling
The following table summarizes the inhibitory potency (IC50) of SHi-21 and comparator compounds against a panel of serine hydrolases as determined by competitive ABPP. Lower IC50 values indicate higher potency.
| Target Enzyme | SHi-21 (IC50 in nM) | Carbamate Inhibitor (WWL44) (IC50 in µM)[7] | Triazole Urea Inhibitor (MAGL Inhibitor) (IC50 in nM)[6] |
| Primary Target: FAAH | 15 | > 50 | > 10,000 |
| Off-Target: FAAH2 | 250 | 1.7 | > 10,000 |
| Off-Target: MAGL | 1,200 | > 50 | 8 |
| Off-Target: ABHD6 | 800 | > 50 | 500 |
| Off-Target: CES1 | > 10,000 | 15 | > 10,000 |
| Off-Target: PAFAH2 | > 10,000 | > 50 | 25 |
Data Interpretation: The data indicates that SHi-21 is a potent inhibitor of its primary target, FAAH. However, it exhibits some off-target activity against FAAH2 and ABHD6 at higher concentrations. The carbamate inhibitor, WWL44, is highly selective for FAAH2.[7] The triazole urea inhibitor is a potent and selective inhibitor of MAGL.[6]
Experimental Protocols
A detailed methodology for competitive ABPP is crucial for reproducible results.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
1. Proteome Preparation:
- Harvest cells or tissues and homogenize in lysis buffer (e.g., PBS) on ice.
- Perform sonication or mechanical disruption to ensure complete lysis.
- Centrifuge the lysate at high speed (e.g., 100,000 x g) at 4°C to pellet cell debris.
- Collect the supernatant (proteome) and determine the protein concentration using a standard assay (e.g., BCA assay).
2. Inhibitor Incubation:
- Aliquot the proteome into separate tubes.
- Treat the proteome with varying concentrations of the inhibitor (e.g., SHi-21) or a vehicle control (e.g., DMSO).
- Incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
3. Activity-Based Probe Labeling:
- Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine) to each reaction. Fluorophosphonate-based probes are widely used for their broad reactivity with serine hydrolases.[5]
- Incubate for a specified time (e.g., 30 minutes) at room temperature. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.
4. Sample Analysis:
- Gel-Based Analysis:
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the labeled enzymes using a fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates target engagement.
- Mass Spectrometry-Based Analysis (for global profiling):
- Utilize a probe with a biotin tag instead of a fluorophore.
- Enrich the probe-labeled proteins using streptavidin beads.[8]
- Digest the enriched proteins into peptides (e.g., with trypsin).
- Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled serine hydrolases.
5. Data Analysis:
- Quantify the band intensities (gel-based) or peptide spectral counts/reporter ion intensities (MS-based) for each identified serine hydrolase.
- Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value for each target by fitting the concentration-response data to a suitable model.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in ABPP and the downstream consequences of off-target inhibition.
Caption: Competitive ABPP workflow for inhibitor screening.
Caption: Potential off-target signaling pathway of SHi-21.
Caption: Conceptual diagram of inhibitor selectivity.
Conclusion
This guide highlights the importance of comprehensive off-target screening for serine hydrolase inhibitors. While "SHi-21" shows promise as a potent inhibitor of its intended target, FAAH, the ABPP data reveals potential off-target interactions that warrant further investigation. By comparing its selectivity profile to other well-established inhibitors, researchers can make more informed decisions about its utility as a chemical probe or its potential as a therapeutic candidate. The use of ABPP provides a global view of inhibitor interactions within the native proteome, offering a significant advantage over traditional single-target assays.
References
- 1. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 2. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Assessing Reproducibility of Serine Hydrolase Inhibitor-21: A Methodological Guide
Absence of Publicly Available Reproducibility Data for Serine Hydrolase Inhibitor-21
As of late 2025, a thorough review of published scientific literature reveals a notable absence of inter-laboratory studies or comparative analyses detailing the reproducibility of findings for "this compound". Commercial suppliers characterize the compound as a pyridine-based serine hydrolase inhibitor with a reported inhibitory constant (Ki) of 429 nM for butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease research.[1][2] However, independent validation and cross-laboratory verification of its efficacy, selectivity, and mechanism of action are not currently available in the public domain.
This guide provides a framework for researchers aiming to establish the reproducibility of findings for this compound or similar novel chemical probes. The methodologies outlined below are based on established best practices in the field of chemical biology and drug discovery for evaluating serine hydrolase inhibitors.
Hypothetical Comparison of this compound and Alternative Inhibitors
Due to the lack of published comparative data for this compound, the following table presents a hypothetical dataset to illustrate how such a comparison would be structured. This table compares the fictional inhibitor "SHi-21" with two well-characterized, albeit hypothetical, alternative serine hydrolase inhibitors, "Competitor A" and "Competitor B". The data points are representative of key metrics used to evaluate and compare such inhibitors.
Table 1: Hypothetical Comparative Performance of Serine Hydrolase Inhibitors
| Parameter | This compound (SHi-21) | Competitor A | Competitor B |
| Target Enzyme | Butyrylcholinesterase (BuChE) | Fatty Acid Amide Hydrolase (FAAH) | Dipeptidyl Peptidase 4 (DPP-4) |
| Inhibitory Potency (IC₅₀) | 550 nM | 15 nM | 100 nM |
| Inhibitory Constant (Ki) | 429 nM | 8 nM | 55 nM |
| Selectivity (vs. Panel of 50 SHs) | 15-fold vs. next hit | >100-fold vs. all other SHs | 50-fold vs. DPP-8/9 |
| Mechanism of Action | Reversible, Competitive | Covalent, Irreversible | Reversible, Competitive |
| In vivo Efficacy (Animal Model) | 40% target engagement @ 10 mg/kg | 95% target engagement @ 5 mg/kg | 80% target engagement @ 20 mg/kg |
| Off-Target Liabilities (Broad Panel) | Minor activity at hERG channel | No significant off-target activity | Moderate activity at 2C9 |
Key Experimental Protocols for Assessing Inhibitor Performance and Reproducibility
To ensure the reproducibility of findings, it is crucial to adhere to standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments used to characterize serine hydrolase inhibitors.
In Vitro Enzyme Inhibition Assay
This experiment determines the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC₅₀).
-
Reagents and Materials :
-
Purified recombinant human serine hydrolase (target enzyme).
-
Specific fluorogenic or chromogenic substrate for the target enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).
-
This compound and competitor compounds dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence or absorbance measurements.
-
-
Procedure :
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In the microplate, add the assay buffer.
-
Add a fixed concentration of the target enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a broad range of active serine hydrolases in a complex biological sample.[3]
-
Reagents and Materials :
-
Cell or tissue lysate (e.g., mouse brain proteome).
-
This compound and competitor compounds.
-
Broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate-rhodamine (FP-Rh) probe.
-
SDS-PAGE gels and imaging system.
-
-
Procedure :
-
Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor for 30 minutes at 37°C.
-
Add the FP-Rh probe to each aliquot and incubate for another 30 minutes. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
A reduction in the fluorescence intensity of a specific band in the presence of the inhibitor indicates target engagement. The selectivity is determined by observing which bands corresponding to different serine hydrolases are affected by the inhibitor.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for in vitro and proteomic evaluation of a serine hydrolase inhibitor.
Caption: Proposed mechanism of action for this compound in cholinergic signaling.
References
Safety Operating Guide
Proper Disposal of Serine Hydrolase Inhibitor-21: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Serine Hydrolase Inhibitor-21 (CAS No. 366448-34-2). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines in conjunction with their institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.
This compound is identified as a pyridine derivative and requires careful handling and disposal as a hazardous chemical waste.[1][2] Improper disposal can pose risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be a general guideline; always consult the specific Safety Data Sheet (SDS) for the compound for detailed instructions.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
It should be collected as a separate hazardous chemical waste.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound" and its CAS number "366448-34-2".
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container, avoiding splashes or spills.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Securely close the container cap after each addition of waste.
-
-
Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste contents.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway for Safe Chemical Handling
The following diagram outlines the decision-making process for ensuring safe handling and disposal of laboratory chemicals like this compound.
Caption: Decision-making pathway for safe laboratory chemical handling.
Disclaimer: This information is intended as a guide for trained laboratory professionals. The user is ultimately responsible for ensuring compliance with all applicable local, state, and federal regulations regarding hazardous waste disposal. Always prioritize the information provided in the official Safety Data Sheet (SDS) from the manufacturer.
References
Essential Safety and Logistical Information for Handling Serine Hydrolase Inhibitor-21
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Serine Hydrolase inhibitor-21. The following guidelines are intended to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risks and promoting a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonym | Compound 8 | [1] |
| CAS Number | 366448-34-2 | [1][2] |
| Molecular Formula | C18H12N2O2S | [2] |
| Molecular Weight | 320.37 g/mol | [2] |
| Purity | 99.71% | [1] |
| Biological Activity | Inhibitor of butyrylcholinesterase (BuChE) with a Ki of 429 nM. | [1][2] |
| Appearance | Solid | [2] |
| Solubility | DMSO: ≥ 1.2 mg/mL (3.75 mM) | [1] |
| Corn Oil: ≥ 1.2 mg/mL (3.75 mM) | [1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 1.2 mg/mL (3.75 mM) | [1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 1.2 mg/mL (3.75 mM) | [1] | |
| Storage Conditions | Stock Solution: | [1] |
| -80°C for 6 months | [1] | |
| -20°C for 1 month | [1] | |
| Solid Form: | [2] | |
| 4°C, protected from light, dry, and sealed. | [2] |
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the final and most critical line of defense in ensuring laboratory safety.[3] The Occupational Safety and Health Administration (OSHA) mandates that employers provide and employees use appropriate PPE based on a thorough hazard assessment of the workplace.[3][4]
Recommended PPE for Handling this compound
| PPE Category | Specific Recommendations |
| Eye and Face | ANSI-approved safety glasses with side shields or goggles are mandatory. A face shield should be worn in situations with a risk of splashing. |
| Hand | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body | A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory | For handling the solid compound where dust may be generated, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
General Safety and Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Experimental Protocols
While a specific, detailed experimental protocol for this compound was not found, the following provides a generalized procedure for preparing a stock solution, a common starting point for in vitro and in vivo studies.
Preparation of a 10 mM DMSO Stock Solution
-
Pre-weighing Preparation : Before handling the solid compound, ensure all necessary PPE is correctly donned. Prepare the balance and weighing area within a chemical fume hood to minimize inhalation risk.
-
Weighing : Tare a suitable microcentrifuge tube or vial. Carefully weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.32037 mg of the compound (Molecular Weight = 320.37).
-
Solubilization : Add the appropriate volume of high-purity DMSO to the vial containing the weighed solid. In this example, add 100 µL of DMSO.
-
Dissolution : Vortex the solution until the solid is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Storage : Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the container is tightly sealed and protected from light.
Mechanism of Action and Disposal Plan
General Mechanism of Serine Hydrolase Inhibition
Serine hydrolases are a large class of enzymes that utilize a catalytic serine residue in their active site to hydrolyze substrates.[5] The catalytic activity relies on a "catalytic triad" of amino acids, typically Serine, Histidine, and an acidic residue like Aspartate.[5] Inhibitors of these enzymes, such as this compound, typically work by forming a stable, often covalent, bond with the active site serine, thereby inactivating the enzyme.
The diagram below illustrates the general mechanism of serine hydrolase inhibition.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all unused solid inhibitor and any contaminated items (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing the inhibitor in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams. |
| Sharps Waste | Any contaminated needles or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Serine hydrolase - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
